LCS-1
Description
Properties
IUPAC Name |
4,5-dichloro-2-(3-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUPLLHVMCLXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354705 | |
| Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41931-13-9 | |
| Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LCS-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of LCS-1, a small molecule inhibitor of Superoxide Dismutase 1 (SOD1). This document details its primary molecular target, the downstream signaling pathways it modulates, and its effects on cellular processes. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Core Mechanism of Action: SOD1 Inhibition and ROS Induction
This compound is a potent inhibitor of Superoxide Dismutase 1 (SOD1), a key enzyme in the cellular antioxidant defense system.[1][2] SOD1 catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD1, this compound disrupts this crucial process, leading to an accumulation of intracellular Reactive Oxygen Species (ROS).[1][2] This increase in ROS induces oxidative stress, which in turn triggers a cascade of cellular events culminating in apoptosis and cell growth inhibition.[1][2]
There is also evidence to suggest that this compound can form an adduct with SOD1, which may alter its function from a dismutase to an oxidase. This proposed mechanism would further amplify the production of cellular ROS. It is important to note that some studies have observed cytotoxic effects of this compound in cells that do not express SOD1, suggesting potential off-target effects or alternative mechanisms of action that are not yet fully understood.
Quantitative Data: Inhibitory Potency and Cellular Effects
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Conditions |
| Superoxide Dismutase 1 (SOD1) | 1.07 µM | In vitro enzymatic assay |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time |
| MM.1S | Multiple Myeloma | Not specified, but induces apoptosis at 2 µM | 16 hours |
| ANBL6-WT (Bortezomib-sensitive) | Multiple Myeloma | 2.5 µM | 48 hours |
| ANBL6-BR (Bortezomib-resistant) | Multiple Myeloma | 4.6 µM | 48 hours |
| HCT116 (BLM-proficient) | Colon Carcinoma | Exhibits selective cytotoxicity | 24 hours |
| HCT116 (BLM-deficient) | Colon Carcinoma | Exhibits selective cytotoxicity | 24 hours |
| Lung Adenocarcinoma Cell Lines (median) | Lung Adenocarcinoma | 0.20 µM | Not specified |
| Normal Human Bronchial Epithelial (NHBE) | Normal Epithelial | 2.66 µM | Not specified |
Signaling Pathways Modulated by this compound
The primary mechanism of this compound, the inhibition of SOD1 and subsequent increase in ROS, triggers several downstream signaling pathways that collectively contribute to its anti-cancer effects.
DNA Damage Response and Repair
The accumulation of ROS induced by this compound leads to significant DNA damage. In response, cells typically activate DNA repair mechanisms. However, this compound has been shown to interfere with these repair processes by inducing the degradation of two key proteins:
-
Poly (ADP-ribose) polymerase (PARP): A protein involved in DNA repair, particularly single-strand break repair.
-
Breast Cancer gene 1 (BRCA1): A critical component of the homologous recombination pathway for double-strand break repair.
The degradation of both PARP and BRCA1 severely compromises the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and ultimately apoptosis.
Caption: this compound induced DNA damage and apoptosis pathway.
Cell Cycle and Survival Pathways
This compound has been demonstrated to modulate key signaling pathways involved in cell cycle regulation and survival. It upregulates the p53/p21 signaling axis, which is a critical pathway for inducing cell cycle arrest and apoptosis in response to cellular stress. Concurrently, this compound downregulates the expression of several pro-survival proteins, including:
-
MCL-1 (Myeloid cell leukemia 1)
-
Bcl-xL (B-cell lymphoma-extra large)
-
c-Myc (a proto-oncogene)
The combined effect of activating pro-apoptotic pathways and inhibiting pro-survival pathways shifts the cellular balance towards cell death.
Caption: this compound modulation of cell cycle and survival pathways.
Mitochondrial Unfolded Protein Response (UPRmt)
This compound treatment has been shown to induce the mitochondrial unfolded protein response (UPRmt). This is a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria. The induction of UPRmt by this compound is likely a consequence of the increased oxidative stress within the mitochondria. This response involves the upregulation of mitochondrial chaperones and proteases to restore protein homeostasis.
Experimental Protocols
The following sections provide representative protocols for key experiments used to elucidate the mechanism of action of this compound. These are synthesized from general laboratory procedures and information available in the cited literature.
SOD1 Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on SOD1 enzymatic activity.
-
Reagents:
-
Recombinant human SOD1 enzyme
-
Xanthine/Xanthine Oxidase (to generate superoxide radicals)
-
A detection reagent that reacts with superoxide (e.g., WST-1)
-
This compound compound at various concentrations
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, xanthine, and the detection reagent.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the SOD1 enzyme to all wells except for a blank control.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 450 nm for WST-1).
-
Calculate the percentage of SOD1 inhibition for each this compound concentration and determine the IC50 value.
-
Cellular ROS Measurement
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
-
Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
Wash the cells with PBS.
-
Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
PBS
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of key signaling molecules.
-
Reagents:
-
Cell line of interest
-
This compound compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-BRCA1, anti-p53, anti-p21, anti-MCL-1, anti-Bcl-xL, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.
Caption: A representative experimental workflow for this compound evaluation.
Conclusion
This compound is a promising anti-cancer agent that acts primarily through the inhibition of SOD1, leading to a significant increase in intracellular ROS. This oxidative stress triggers a multi-faceted cellular response, including the impairment of DNA damage repair mechanisms, the activation of pro-apoptotic signaling pathways, the suppression of pro-survival signals, and the induction of the mitochondrial unfolded protein response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound.
References
The Discovery and Synthesis of LCS-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LCS-1 (Lung Cancer Screen-1), identified as 4,5-dichloro-2-m-tolylpyridazin-3(2H)-one, is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1). Its discovery represents a significant advancement in the development of targeted therapies for cancers exhibiting elevated levels of oxidative stress, such as certain lung adenocarcinomas. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative inhibitory activities, and visual representations of its mechanism of action and the experimental workflow for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and medicinal chemistry.
Discovery and Rationale
This compound was identified through a high-throughput screening of small molecules for their ability to inhibit the growth of lung adenocarcinoma cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR) or KRAS genes.[1] Subsequent target identification efforts, combining affinity proteomics and gene expression analysis, revealed that Superoxide Dismutase 1 (SOD1) is the primary molecular target of this compound.[1]
Cancer cells often exhibit a state of increased oxidative stress due to their high metabolic rate. To counteract this, they upregulate antioxidant enzymes like SOD1. By inhibiting SOD1, this compound disrupts this delicate balance, leading to an accumulation of reactive oxygen species (ROS), which in turn causes DNA damage and triggers apoptosis in cancer cells.[2][3] This targeted approach offers a promising therapeutic window, as normal cells with lower basal levels of ROS are less sensitive to SOD1 inhibition.[1]
Synthesis of this compound
Experimental Protocol: Synthesis of 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one
Materials:
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Mucochloric acid
-
3-methylphenylhydrazine
-
Dilute Sulfuric Acid (e.g., 3M)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid in dilute sulfuric acid.
-
Add an equimolar amount of 3-methylphenylhydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining acid and unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one.
-
Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR Spectroscopy: To confirm the presence of the tolyl and pyridazinone protons.
-
¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₁H₈Cl₂N₂O, MW: 255.11 g/mol ).[4]
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through the inhibition of SOD1. This inhibition leads to a cascade of downstream events culminating in cancer cell death.
SOD1 Inhibition and ROS Accumulation
This compound directly binds to and inhibits the enzymatic activity of SOD1.[1] SOD1 is a crucial enzyme that catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD1, this compound causes an accumulation of intracellular superoxide radicals, leading to a significant increase in overall reactive oxygen species (ROS).[3]
Downstream Effects of ROS Accumulation
The elevated levels of ROS induce oxidative stress, which has several detrimental effects on cancer cells:
-
DNA Damage: ROS can directly damage DNA, leading to single and double-strand breaks.[2]
-
Apoptosis Induction: The overwhelming oxidative stress and DNA damage trigger programmed cell death (apoptosis).[2][3]
-
Impairment of Signaling Pathways: this compound has been shown to impair the activation of pro-survival signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and AKT pathways, which are often hyperactivated in cancer.[5][6] The exact mechanism of how SOD1 inhibition by this compound leads to the downregulation of these pathways is still under investigation but is likely linked to the altered redox state of the cell.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Experimental Workflow for Discovery and Characterization
The discovery and preclinical evaluation of a small molecule inhibitor like this compound follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: Experimental workflow for this compound.
Quantitative Data
In Vitro SOD1 Inhibition
This compound and its active analogs demonstrate potent inhibition of SOD1 enzymatic activity in vitro.
| Compound | IC₅₀ (µM) for SOD1 Inhibition | Reference |
| This compound | 1.07 | [1] |
| This compound.28 | 0.95 | [1] |
| This compound.34 | 1.05 | [1] |
Cell Viability Inhibition
This compound exhibits potent growth inhibitory effects on various lung adenocarcinoma cell lines, with greater sensitivity observed in lines with higher SOD1 expression.
| Cell Line | Histology | IC₅₀ (µM) | Reference |
| This compound Sensitive | |||
| H358 | Adenocarcinoma | 0.8 | [1] |
| H1975 | Adenocarcinoma | ~0.2 (median for sensitive lines) | [1] |
| This compound Less Sensitive | |||
| A549 | Adenocarcinoma | >10 | [1] |
| H460 | Large Cell Carcinoma | >10 | [1] |
| Non-cancerous Control | |||
| NHBE | Normal Human Bronchial Epithelial | 2.66 | [1] |
Detailed Experimental Protocols
SOD1 Activity Assay (Adapted from Xanthine Oxidase/NBT Method)
This assay measures SOD1 activity by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate buffer (pH 7.8)
-
EDTA
-
NBT solution
-
Xanthine solution
-
Xanthine Oxidase
-
This compound stock solution (in DMSO)
-
Cell or tissue lysate containing SOD1
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NBT, and xanthine.
-
Aliquot the reaction mixture into the wells of a 96-well plate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Add the cell or tissue lysate containing SOD1 to the wells.
-
Initiate the reaction by adding xanthine oxidase to all wells except for the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Calculate the percentage of inhibition of NBT reduction by SOD1 in the presence of this compound compared to the vehicle control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of Intracellular ROS (DCFDA Assay)
This assay utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
DCFDA solution
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFDA solution in serum-free medium and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with PBS to remove excess DCFDA.
-
Add PBS to each well and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence microplate reader.
-
Alternatively, the cells can be harvested and analyzed by flow cytometry.
-
Quantify the change in fluorescence as an indicator of the change in intracellular ROS levels.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate at 37°C for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value of this compound by plotting the percentage of cell viability against the logarithm of the drug concentration.
Conclusion
This compound is a promising SOD1 inhibitor with demonstrated efficacy against lung adenocarcinoma cell lines. Its mechanism of action, centered on the induction of oxidative stress, represents a targeted therapeutic strategy for cancers reliant on upregulated antioxidant pathways. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of this compound and developing next-generation SOD1 inhibitors. The detailed protocols and compiled data herein are intended to facilitate the design and execution of future studies in this important area of cancer research.
References
- 1. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Relating individual cell division events to single-cell ERK and Akt activity time courses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Targets and Pathways of LCS-1
This guide provides a comprehensive overview of the known biological targets and molecular pathways affected by this compound (Lung Cancer Screen 1), a small molecule inhibitor identified for its potent anti-cancer properties. The information presented herein is intended to support further research and drug development efforts centered on this compound.
Primary Biological Target: Superoxide Dismutase 1 (SOD1)
The principal and most well-characterized biological target of this compound is Superoxide Dismutase 1 (SOD1), a key enzyme in the cellular antioxidant defense system.[1][2] this compound functions as a specific inhibitor of SOD1.[1][3] By inhibiting the enzymatic activity of SOD1, this compound disrupts the normal dismutation of superoxide radicals, leading to a significant accumulation of intracellular Reactive Oxygen Species (ROS).[2][4] This ROS-dependent mechanism is central to the cytotoxic effects of this compound in cancer cells.[2] Some studies suggest that this compound may have off-target effects, as it has shown cytotoxicity in cells lacking SOD1, indicating its mode of action could be more complex than solely SOD1 inhibition.[3]
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the key quantitative metrics of this compound activity across various experimental contexts.
Table 1: Enzyme Inhibition and Cellular Potency
| Parameter | Value | Cell Line / Condition | Reference |
| SOD1 Enzyme Inhibition IC50 | 1.07 μM | Cell-free assay | [1] |
| Median Growth Inhibition IC50 | 0.20 μM | 10 of 27 adenocarcinoma cell lines (e.g., H23, H2347, HCC827) | [1] |
| Growth Inhibition IC50 | 2.66 μM | Normal Human Bronchial Epithelial (NHBE) cells | [1] |
| Cell Viability IC50 (48h) | 2.5 μM | ANBL6-WT (Bortezomib-sensitive) Multiple Myeloma | [1] |
| Cell Viability IC50 (48h) | 4.6 μM | ANBL6-BR (Bortezomib-resistant) Multiple Myeloma | [1] |
Table 2: Concentration-Dependent Effects in Multiple Myeloma (MM) Cells
| Effect | Concentration(s) | Time | Cell Line | Reference |
| Significant SOD1 Activity Inhibition | 1.25, 2 μM | 4h | MM cells | [1] |
| Reduced Cell Viability | 1.25, 2.5, 5 μM | 48h | Various MM cell lines | [1] |
| Increased ROS and O₂ Levels | 1.25 μM | 16h | MM.1S | [1] |
| Decreased GSH/GSSG Ratio | 1.25 μM | 16h | MM.1S | [1] |
| Induction of Apoptosis | 2 μM | 16h | MM.1S | [1] |
| Upregulation of p53/p21 Signaling | 0.5, 1, 1.5, 2 μM | N/A | MM.1S | [1] |
| Induction of Mitochondrial UPR | 2 μM | 4-24h | MM.1S, ANBL6-BR | [1] |
| Cytochrome-c Release | 1.25 μM | 24h | MM.1S | [1] |
Core Signaling Pathways Modulated by this compound
This compound instigates a multi-faceted signaling cascade that culminates in cancer cell death. The primary pathways are detailed below.
ROS-Induced DNA Damage and Inhibition of Repair Mechanisms
The inhibition of SOD1 by this compound leads to a surge in ROS, which in turn causes significant DNA damage.[2][4] Concurrently, this compound actively promotes the degradation of two critical DNA repair proteins:
-
Poly (ADP-ribose) polymerase (PARP): this compound induces the degradation of PARP, thereby crippling both PARylation-mediated and end-joining (EJ)-mediated DNA repair pathways.[2][4]
-
Breast Cancer Type 1 Susceptibility Protein (BRCA1): this compound also triggers the degradation of BRCA1, which blocks the homologous recombination (HR)-mediated repair pathway.[2][4]
The simultaneous induction of DNA damage and inhibition of multiple repair mechanisms creates a state of synthetic lethality, leading to the death of glioma and other cancer cells.[2][4]
Modulation of Apoptotic and Survival Pathways
This compound directly influences key regulators of apoptosis and cell survival. In multiple myeloma cells, this compound upregulates the p53/p21 signaling axis, a critical pathway for inducing cell cycle arrest and apoptosis.[1] Simultaneously, it downregulates key pro-survival proteins including MCL-1, Bcl-xL, and c-Myc.[1] Furthermore, this compound has been shown to impair the activation of the MAPK and AKT signaling pathways, which are crucial for regulating cell growth.[5]
Induction of Mitochondrial Stress and Apoptosis
This compound treatment triggers a robust mitochondrial unfolded protein response (UPR), indicated by the induction of proteins such as BIP, PERK, and calnexin.[1] This response signifies a significant level of mitochondrial stress. This stress culminates in the release of cytochrome-c from the mitochondria into the cytosol, a key event that commits the cell to the apoptotic pathway.[1]
Experimental Protocols and Methodologies
The characterization of this compound's biological activity relies on a suite of standard and advanced molecular and cellular biology techniques.
-
Cell Viability and Growth Inhibition Assays: Standard assays such as MTT or CellTiter-Glo are used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
-
Enzyme Inhibition Assays: The direct inhibitory effect of this compound on SOD1 enzymatic activity is quantified using in vitro assays that measure the dismutation of superoxide radicals.
-
Flow Cytometry for Apoptosis Detection: To quantify programmed cell death, cells are treated with this compound and subsequently stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis), followed by analysis on a flow cytometer.[2]
-
Western Blotting: This technique is employed to measure the changes in protein expression levels following this compound treatment. It is critical for confirming the degradation of PARP and BRCA1, the upregulation of p53/p21, the downregulation of survival proteins like MCL-1, and the induction of mitochondrial UPR proteins.[1][2]
-
Intracellular ROS Measurement: Cellular ROS levels are measured using fluorescent probes (e.g., DCFDA) that become fluorescent upon oxidation. The fluorescence intensity, quantified by flow cytometry or fluorescence microscopy, corresponds to the amount of intracellular ROS.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to assess changes in the mRNA levels of target genes, such as SOD1 itself or downstream effectors of the ROS signaling pathway (e.g., HO-1, GCLC).[2]
-
Subcellular Fractionation and Cytochrome-c Detection: To confirm the release of cytochrome-c, cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome-c in the cytosolic fraction is then detected via Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of LCS-1: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of LCS-1, a small molecule identified as a potent inhibitor of superoxide dismutase 1 (SOD1).[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.
Quantitative Data Summary
This compound has been evaluated across various in vitro models to determine its inhibitory and cytotoxic potency. The following table summarizes key quantitative data from these studies.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Superoxide Dismutase 1 (SOD1) Enzyme Activity | 1.07 µM | |
| Median IC50 | Lung Adenocarcinoma Cell Lines (n=10/27) | 0.20 µM | |
| IC50 | Normal Human Bronchial Epithelial (NHBE) Cells | 2.66 µM | |
| IC50 (48h) | ANBL6-WT (Bortezomib-sensitive) Myeloma Cells | 2.5 µM | |
| IC50 (48h) | ANBL6-BR (Bortezomib-resistant) Myeloma Cells | 4.6 µM | |
| EC50 | Trypanosoma brucei (bloodstream forms) | 1.36 µM | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its primary effect by inhibiting the enzymatic activity of SOD1.[1][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn induces DNA damage.[4][5] Concurrently, this compound promotes the degradation of two critical DNA repair proteins: PARP and BRCA1. The loss of PARP function disrupts both PARylation-mediated and end-joining DNA repair pathways, while the degradation of BRCA1 blocks the homologous recombination (HR)-mediated repair pathway.[4][5] The combined effect of ROS-induced DNA damage and the inhibition of multiple DNA repair mechanisms culminates in cancer cell death.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity of this compound is not Only due to Inhibition of SOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LCS-1 SOD1 Inhibitor Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCS-1, or Lung Cancer Screen 1, is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1) that has demonstrated potential as an anti-cancer agent.[1] Its mechanism of action is primarily attributed to the inhibition of SOD1, leading to an increase in reactive oxygen species (ROS), subsequent DNA damage, and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against SOD1, available data on its effects on other enzymes, and its impact on various cancer cell lines. The guide also includes detailed experimental protocols for key assays used to characterize this compound and visual representations of relevant pathways and workflows to aid in the design and interpretation of future studies.
Introduction
Superoxide Dismutase 1 (SOD1) is a critical enzyme in the cellular antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. In several types of cancer, elevated levels of SOD1 have been associated with increased proliferation and resistance to therapy. This compound was identified as a potent inhibitor of SOD1 and has been shown to selectively target and inhibit the growth of various cancer cell lines.[1] Understanding the selectivity profile of this compound is paramount for its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities. This document summarizes the current knowledge of this compound's selectivity and provides the necessary technical details for its further investigation.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized by its potent inhibition of SOD1. While comprehensive data on a broad panel of off-targets is not extensively available in the public domain, existing studies provide valuable insights into its specificity.
Table 1: In Vitro Inhibitory Activity of this compound against SOD Isoforms
| Target | Assay Type | IC50 | Species | Reference |
| SOD1 | Enzymatic Assay | 1.07 µM | Bovine | [1][2] |
| FeSOD | Enzymatic Assay | > 250 µM | T. brucei | [3] |
| SOD2 | H2S Oxidation Synergy Assay | No Synergy Observed | Bovine | [4] |
Note: The H2S oxidation synergy assay with SOD2 did not directly measure inhibition but showed a lack of synergistic activity observed with SOD1, suggesting selectivity.
Table 2: Cytotoxic Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| H358 | Lung Adenocarcinoma | 0.8 µM | Not Specified | |
| H1975 | Lung Adenocarcinoma | Not Specified | Not Specified | |
| A549 | Lung Adenocarcinoma | Less Sensitive | Not Specified | |
| H460 | Lung Adenocarcinoma | Less Sensitive | Not Specified | |
| ANBL6-WT (Bortezomib-sensitive) | Multiple Myeloma | 2.5 µM | 48 h | [2] |
| ANBL6-BR (Bortezomib-resistant) | Multiple Myeloma | 4.6 µM | 48 h | [2] |
| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | Dose-dependent reduction in viability | 48 h | [2] |
| Dox40 (Doxorubicin-resistant) | Multiple Myeloma | Dose-dependent reduction in viability | 48 h | [2] |
| LR5 (Melphalan-resistant) | Multiple Myeloma | Dose-dependent reduction in viability | 48 h | [2] |
| HCT116 (BLM-proficient and deficient) | Colorectal Cancer | Selectively cytotoxic | 24 h | [2] |
| OCI-Ly18 | Diffuse Large B-Cell Lymphoma | Concentration-dependent inhibition | Not Specified | [5] |
| OCI-Ly19 | Diffuse Large B-Cell Lymphoma | Concentration-dependent inhibition | Not Specified | [5] |
Table 3: Cytotoxic Activity of this compound in Normal Human Cell Lines
| Cell Line | Cell Type | IC50 | Reference |
| NHBE | Bronchial Epithelial | 2.66 µM | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through the inhibition of SOD1, leading to an accumulation of ROS. This oxidative stress triggers a cascade of downstream events, including DNA damage and the degradation of key DNA repair proteins, PARP and BRCA1, ultimately culminating in ROS-dependent cell death.
Caption: Mechanism of this compound induced cell death.
Experimental Protocols
SOD1 Enzymatic Activity Assay
This protocol is adapted from commercially available kits used in the characterization of this compound.
Materials:
-
Superoxide Dismutase Assay Kit (e.g., from Cayman Chemical)
-
Purified SOD1 enzyme
-
This compound compound
-
Microplate reader
Procedure:
-
Prepare the assay buffer and substrate solution as per the kit instructions.
-
Serially dilute this compound to the desired concentrations.
-
In a 96-well plate, add the assay buffer, purified SOD1 enzyme, and the various concentrations of this compound.
-
Initiate the reaction by adding the substrate (e.g., xanthine oxidase and a tetrazolium salt).
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the untreated control and determine the IC50 value.
Caption: Workflow for SOD1 enzymatic activity assay.
Cellular ROS Detection using DCFH-DA
This protocol describes the measurement of intracellular ROS levels in response to this compound treatment.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
-
Cancer cell line of interest
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well plate or plates with coverslips) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Prepare a working solution of DCFH-DA in serum-free medium (typically 10-20 µM).
-
Remove the medium containing this compound and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to the wells and immediately measure the fluorescence using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.
-
Quantify the fluorescence intensity relative to the untreated control.
Caption: Workflow for cellular ROS detection.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
PARP Degradation Analysis by Western Blot
This protocol outlines the steps to assess the degradation of PARP in response to this compound treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody or perform a parallel blot.
-
Quantify the band intensities to determine the extent of PARP degradation.
Discussion and Future Directions
The available data strongly indicate that this compound is a potent inhibitor of SOD1 with significant cytotoxic activity against a range of cancer cell lines. Its selectivity for SOD1 over at least one other SOD isoform (FeSOD) has been demonstrated. The observation that this compound does not synergize with SOD2 in the same manner as with SOD1 further supports its selectivity. However, a direct IC50 value for this compound against human SOD2 is a critical piece of data that is currently missing from the public literature and would greatly enhance the understanding of its selectivity profile.
Furthermore, the broader off-target profile of this compound remains to be fully elucidated. Comprehensive screening against a panel of kinases and other relevant cellular targets would be invaluable in predicting potential side effects and understanding any polypharmacological contributions to its anti-cancer activity. Commercial services are available for such profiling and are recommended for a thorough preclinical safety assessment.
The induction of PARP and BRCA1 degradation by this compound is a significant finding, suggesting a multi-faceted mechanism of action that not only increases oxidative stress but also compromises the DNA damage response. Further investigation into the precise molecular mechanisms governing this degradation is warranted.
Conclusion
This compound is a promising SOD1 inhibitor with demonstrated anti-cancer properties. This guide provides a summary of its known selectivity and detailed protocols for its further characterization. While the existing data are encouraging, a more comprehensive analysis of its off-target effects is necessary for its continued development as a potential therapeutic agent. The experimental workflows and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development.
References
- 1. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Activity of this compound is not Only due to Inhibition of SOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SOD1 Inhibitor, this compound, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Structural Activity and Biological Mechanisms of LCS-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: LCS-1 (Lung Cancer Screen 1), identified as 4,5-dichloro-2-m-tolylpyridazin-3(2H)-one, is a small molecule inhibitor of superoxide dismutase 1 (SOD1) that has demonstrated significant cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma, glioma, and multiple myeloma.[1][2][3] Its primary mechanism involves the induction of oxidative stress, leading to DNA damage and programmed cell death.[2][4] While comprehensive structural activity relationship (SAR) studies on a broad series of this compound analogs are not extensively detailed in publicly available literature, this guide provides an in-depth analysis of the parent compound's mechanism of action, quantitative biological activity, and the experimental protocols used for its evaluation. Understanding the core activity of this compound is the foundational step for the rational design of future analogs.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily by inhibiting the enzymatic activity of SOD1, a crucial antioxidant enzyme. This inhibition disrupts cellular redox homeostasis, leading to a cascade of events culminating in apoptosis.
Key Mechanistic Steps:
-
SOD1 Inhibition : this compound directly inhibits the dismutase activity of SOD1.[1][2] This leads to the accumulation of superoxide radicals (O₂⁻), a primary type of reactive oxygen species (ROS).
-
ROS Accumulation : The failure to convert superoxide to hydrogen peroxide results in a significant increase in intracellular ROS levels.[2][4]
-
Induction of DNA Damage : Elevated ROS levels cause oxidative damage to cellular macromolecules, including DNA.[4]
-
Inhibition of DNA Repair : Concurrently, this compound induces the degradation of key DNA repair proteins, PARP and BRCA1. This action cripples the cell's ability to repair the induced DNA damage, amplifying the cytotoxic effect.[2][4]
-
Apoptosis Induction : The combination of overwhelming DNA damage and inhibited repair mechanisms triggers programmed cell death (apoptosis). This is often mediated through the upregulation of pro-apoptotic signaling pathways, such as p53/p21, and the downregulation of survival proteins like MCL-1 and BclxL.[1]
-
Mitochondrial Stress : this compound has also been shown to induce the mitochondrial unfolded protein response (UPR), indicating significant stress on mitochondrial function.[1]
Interestingly, some studies suggest that the cytotoxic activity of this compound may not be solely due to SOD1 inhibition, as it has shown efficacy against the protozoan parasite Trypanosoma brucei, which lacks SOD1.[5] This indicates potential off-target effects or alternative mechanisms that contribute to its biological activity.
Caption: Figure 1: Core signaling pathway of this compound.
Quantitative Biological Data
The biological activity of this compound has been quantified against its molecular target and various cancer cell lines. This data is crucial for understanding its potency and selectivity.
| Parameter | Target / Cell Line | Value | Reference |
| IC₅₀ | SOD1 Enzyme Activity | 1.07 µM | [1] |
| IC₅₀ | Adenocarcinoma Cell Lines (Median) | 0.20 µM | [1] |
| IC₅₀ | ANBL6-WT (Bortezomib-sensitive MM) | 2.5 µM | [1] |
| IC₅₀ | ANBL6-BR (Bortezomib-resistant MM) | 4.6 µM | [1] |
| IC₅₀ | NHBE (Normal Human Bronchial Epithelial) | 2.66 µM | [1] |
MM: Multiple Myeloma
Experimental Protocols
The evaluation of this compound and its potential analogs relies on a series of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
SOD1 Inhibition Assay (Coupled Enzyme Assay)
This assay measures the ability of a compound to inhibit SOD1's enzymatic activity. It is often performed as a coupled reaction where the consumption of a substrate can be monitored spectrophotometrically.
-
Principle : SOD1 activity is measured by its ability to inhibit the reduction of a detector molecule (e.g., cytochrome c or WST-1) by superoxide radicals generated by a source like xanthine oxidase. The inhibitor's potency is determined by its ability to prevent this inhibition.
-
Materials :
-
Recombinant human SOD1 enzyme
-
Xanthine and Xanthine Oxidase (superoxide generating system)
-
WST-1 (water-soluble tetrazolium salt) as a detector
-
This compound or analog compounds dissolved in DMSO
-
Assay Buffer (e.g., KH₂PO₄ buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of this compound or test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, WST-1 solution, and the xanthine oxidase/xanthine mixture.
-
Add the SOD1 enzyme to all wells except for the negative control.
-
Add the test compounds (or DMSO as a vehicle control) to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the absorbance at a specific wavelength (e.g., 450 nm) over time.
-
Calculate the rate of reaction. The percentage of inhibition is determined relative to the DMSO control, and the IC₅₀ value is calculated using a dose-response curve.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.
-
Materials :
-
Cancer cell lines (e.g., U251, U87 glioma cells)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or analog compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).[1]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ from the dose-response curve.
-
Antioxidant Enzyme Inhibitor Screening Workflow (GPX4 Example)
While this compound targets SOD1, the workflow for screening inhibitors of other antioxidant enzymes, such as Glutathione Peroxidase 4 (GPX4), provides a valuable template for drug discovery in this domain. This assay uses a coupled reaction to indirectly measure GPX4 activity.[6][7]
-
Principle : GPX4 reduces a hydroperoxide substrate, converting reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutathione Reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption is directly proportional to GPX4 activity and can be monitored by the decrease in absorbance at 340 nm.[7][8]
Caption: Figure 2: Workflow for a coupled enzyme inhibitor screen.
Conclusion and Future Directions
This compound is a potent inhibitor of SOD1 that induces cancer cell death through a well-defined mechanism involving ROS accumulation and the inhibition of DNA repair. The quantitative data confirms its activity at the low micromolar to nanomolar range in relevant cancer models. While the parent compound is well-characterized, the field would greatly benefit from systematic SAR studies to explore how modifications to the 4,5-dichloro-pyridazin-3(2H)-one core and the 2-m-tolyl substituent affect potency, selectivity (against SOD1 vs. other targets), and pharmacokinetic properties. Such studies are essential for the development of second-generation analogs with improved therapeutic potential. The experimental protocols and workflows detailed herein provide a robust framework for the evaluation of these future compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Pharmacology and Toxicology of LCS-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCS-1, also known as Lung Cancer Screen 1, is a small molecule identified as a potent inhibitor of superoxide dismutase 1 (SOD1). This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of this compound. The primary mechanism of action involves the catalytic inhibition of SOD1, leading to an accumulation of reactive oxygen species (ROS), subsequent DNA damage, and induction of apoptosis in cancer cells. This guide summarizes key in vitro efficacy data, details the experimental protocols used to elucidate its mechanism, and presents signaling pathways and experimental workflows through detailed diagrams. Notably, publicly available in vivo toxicology and pharmacokinetic data for this compound are limited. Therefore, this document also outlines the standard toxicological and pharmacokinetic assessments required for a thorough preclinical evaluation of a drug candidate like this compound, highlighting the current knowledge gaps.
Pharmacology
Mechanism of Action
This compound is a selective inhibitor of superoxide dismutase 1 (SOD1), an antioxidant enzyme crucial for the detoxification of superoxide radicals.[1][2] By inhibiting SOD1, this compound disrupts the cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS induces oxidative stress, causing damage to cellular components, including DNA.[3][4]
Beyond its primary effect on SOD1, this compound has been shown to induce the degradation of Poly (ADP-ribose) polymerase (PARP) and Breast Cancer gene 1 (BRCA1).[3] The dysfunction of these key DNA repair proteins further exacerbates the DNA damage caused by ROS, ultimately leading to cancer cell death.[3] This dual mechanism of inducing ROS-dependent damage and inhibiting DNA repair pathways makes this compound a compound of interest in oncology research. Some studies also suggest that the cytotoxic effects of this compound may not be solely attributable to SOD1 inhibition, indicating potential off-target effects or alternative mechanisms of action.
In Vitro Efficacy
This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in glioma and lung adenocarcinoma cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioma | Not specified, but dose-dependent cell death observed | [3] |
| U87 | Glioma | Not specified, but dose-dependent cell death observed | [3] |
| Lung Adenocarcinoma Cell Lines | Lung Cancer | Varies by cell line | [3] |
Note: Specific IC50 values for U251 and U87 cell lines were not explicitly stated in the provided search results, but dose-dependent effects were confirmed.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.
Caption: Proposed signaling pathway of this compound in cancer cells.
General Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical experimental workflow for characterizing the in vitro pharmacological effects of a compound like this compound.
Caption: General workflow for in vitro pharmacological evaluation.
Toxicology (Information Gap)
A comprehensive toxicological assessment is paramount for the development of any new therapeutic agent. However, a thorough review of publicly available literature reveals a significant lack of specific in vivo toxicology and safety pharmacology data for this compound. To provide context for researchers and drug developers, this section outlines the standard toxicological studies that would be required.
Standard Preclinical Toxicology Studies
A typical preclinical toxicology program includes a range of studies to assess the safety profile of a drug candidate. These studies are generally conducted in compliance with Good Laboratory Practice (GLP) regulations.
| Study Type | Description | Key Parameters |
| Acute Toxicity | Determines the effects of a single, high dose of the substance. | LD50 (Lethal Dose, 50%), clinical signs of toxicity, gross pathology. |
| Repeated-Dose Toxicity | Evaluates the effects of repeated administration over a defined period (e.g., 28 or 90 days). | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |
| Genotoxicity | Assesses the potential of the compound to damage genetic material. | Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, in vivo micronucleus test. |
| Safety Pharmacology | Investigates the effects on vital physiological functions. | Cardiovascular (hERG assay, in vivo cardiovascular parameters), respiratory, and central nervous system assessments. |
| Reproductive and Developmental Toxicity | Evaluates the potential effects on fertility and embryonic/fetal development. | Fertility and early embryonic development, embryo-fetal development, pre- and postnatal development. |
| Carcinogenicity | Assesses the potential to cause cancer with long-term exposure. | Typically conducted in two rodent species over a two-year period. |
Pharmacokinetics (Information Gap)
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Understanding the PK profile of this compound is essential for determining appropriate dosing regimens and predicting its behavior in humans. As with toxicology, there is a notable absence of published ADME data for this compound. The following table summarizes the key aspects of pharmacokinetic studies.
Key Pharmacokinetic Parameters
| ADME Component | Description | Key Parameters to Evaluate |
| Absorption | The process by which the drug enters the bloodstream. | Bioavailability (F), time to maximum concentration (Tmax), maximum concentration (Cmax). |
| Distribution | The reversible transfer of a drug from the bloodstream to various tissues. | Volume of distribution (Vd), plasma protein binding. |
| Metabolism | The chemical conversion of the drug into other compounds (metabolites). | Identification of major metabolites, metabolic pathways, and metabolizing enzymes (e.g., cytochrome P450 isoforms). |
| Excretion | The removal of the drug and its metabolites from the body. | Clearance (CL), half-life (t1/2), routes of excretion (e.g., renal, fecal). |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments used in the characterization of this compound's pharmacological effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls (vehicle, positive control like H2O2).
-
DCFDA Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), which is deacetylated by cellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.
-
Data Analysis: Quantify the relative change in ROS levels compared to the control groups.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., SOD1, PARP, BRCA1, β-actin) overnight.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a promising SOD1 inhibitor with a well-defined in vitro mechanism of action that involves the induction of oxidative stress and the inhibition of DNA repair pathways in cancer cells. The available data strongly support its potential as an anticancer agent. However, the critical lack of in vivo toxicology and pharmacokinetic data represents a significant hurdle for its further development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, summarizing the current state of knowledge and highlighting the necessary future directions for the preclinical evaluation of this compound and similar compounds. Comprehensive in vivo studies are imperative to ascertain the safety and efficacy profile of this compound before it can be considered for clinical translation.
References
- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of LCS-1 in Oxidative Stress Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LCS-1 (Lung Cancer Screen-1), a small molecule inhibitor of Superoxide Dismutase 1 (SOD1), and its application in oxidative stress research. By inhibiting SOD1, this compound serves as a potent tool for inducing intracellular reactive oxygen species (ROS), making it invaluable for studying oxidative stress-mediated cellular responses, particularly in the context of oncology. This document details the core mechanisms of this compound, summarizes key quantitative data, provides experimental protocols for its use, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a specific inhibitor of the cytosolic antioxidant enzyme Copper-Zinc Superoxide Dismutase (SOD1).[1][2][3][4] SOD1 is critical for cellular redox homeostasis, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD1's enzymatic activity, this compound disrupts this process, leading to the accumulation of superoxide radicals and a subsequent increase in overall intracellular ROS levels.[1][5] This elevation of oxidative stress can trigger a cascade of downstream cellular events, including DNA damage, activation of stress-response pathways, and ultimately, programmed cell death (apoptosis), making it a compound of significant interest for cancer therapeutics.[1][5][6]
Recent research has also uncovered a more complex role for this compound. Studies have shown that this compound can catalytically oxidize hydrogen sulfide (H₂S) to produce reactive sulfur species (RSS).[6][7][8][9] Surprisingly, this compound appears to act synergistically with SOD1 in this process, potentially transforming SOD1 from a dismutase into an oxidase.[6][7][8] This proposed mechanism suggests that this compound's impact on cellular redox state may be more multifaceted than previously understood, involving both ROS and RSS.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound as reported in various studies. These data provide a comparative look at its potency and efficacy in different experimental models.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Parameter | Value | Cell Line / System | Reference |
| SOD1 Enzymatic Activity | 1.07 µM | In vitro enzymatic assay | [1][2][4] |
| Cell Viability (Bortezomib-sensitive) | 2.5 µM (48h) | ANBL6-WT Multiple Myeloma | [1] |
| Cell Viability (Bortezomib-resistant) | 4.6 µM (48h) | ANBL6-BR Multiple Myeloma | [1] |
| Growth Inhibition (Median) | 0.20 µM | 10/27 Lung Adenocarcinoma Cell Lines | [2] |
| Growth Inhibition (Normal Cells) | 2.66 µM | Normal Human Bronchial Epithelial (NHBE) | [2] |
Table 2: Effects of this compound on Oxidative Stress and Downstream Markers
| Cell Line | This compound Concentration & Time | Observed Effect | Reference |
| MM.1S Multiple Myeloma | 1.25 µM; 16h | Significant increase in ROS and O₂⁻ levels | [1] |
| MM.1S Multiple Myeloma | 1.25 µM; 16h | Significant decrease in GSH/GSSG ratio | [1] |
| U251 & U87 Glioma | Dose- and time-dependent | Upregulation of ROS levels detected by DCF staining | [1][5] |
| U251 & U87 Glioma | Dose- and time-dependent | Significant induction of cell death (PI/Annexin V) | [1] |
| U87 Glioma | 20 µM | Upregulation of HO-1 protein levels | [1] |
| MM.1S & ANBL6-BR | 2 µM; 4-24h | Induction of mitochondrial UPR proteins (BIP, PERK, p-eIF2α) | [1][2] |
| U251 & U87 Glioma | Dose- and time-dependent | Degradation of PARP and BRCA1 proteins | [1][5] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the logical flow of its induced effects.
References
- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The SOD1 Inhibitor, this compound, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A Case for Hydrogen Sulfide Metabolism as an Oxygen Sensing Mechanism | NSF Public Access Repository [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
LCS-1 Induced Cytotoxicity in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCS-1 (Lung Cancer Screen 1) is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1), a critical enzyme in cellular antioxidant defense. By inhibiting SOD1, this compound disrupts redox homeostasis in cancer cells, leading to a surge in reactive oxygen species (ROS), subsequent DNA damage, and the induction of a unique, p53- and caspase-independent cell death pathway. This technical guide provides an in-depth overview of the mechanism of this compound-induced cytotoxicity, detailed experimental protocols for its evaluation, and a summary of its efficacy across various cancer cell lines.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through the targeted inhibition of Superoxide Dismutase 1 (SOD1). SOD1 is an antioxidant enzyme responsible for converting superoxide radicals into molecular oxygen and hydrogen peroxide. Cancer cells often exhibit upregulated SOD1 activity to cope with the high levels of ROS generated by their aberrant metabolism.
The inhibition of SOD1 by this compound triggers a cascade of cytotoxic events:
-
ROS Accumulation: The primary consequence of SOD1 inhibition is the rapid accumulation of intracellular superoxide radicals, leading to significant oxidative stress.
-
DNA Damage: Elevated ROS levels induce widespread damage to cellular macromolecules, most critically, causing DNA single and double-strand breaks.
-
Inhibition of DNA Damage Repair: Concurrently, this compound induces the degradation of two key DNA repair proteins: Poly (ADP-ribose) polymerase (PARP) and Breast Cancer gene 1 (BRCA1).[1][2] The simultaneous degradation of PARP and BRCA1 cripples the cell's ability to repair the ROS-induced DNA damage, effectively creating a synthetic lethal scenario.[1]
-
P53- and Caspase-Independent Cell Death: Studies in glioma cells have shown that this compound-induced cell death does not rely on the activation of the tumor suppressor p53 or the executioner caspases, which are central to classical apoptosis.[1][2] This suggests a distinct mechanism of programmed cell death that can bypass common resistance pathways in cancer.
This multi-pronged attack—inducing DNA damage while simultaneously preventing its repair—makes this compound a potent cytotoxic agent in cancer cells that are otherwise reliant on robust antioxidant and DNA repair systems for survival.
Quantitative Data: Cytotoxic Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| H23 | Lung Adenocarcinoma | ~0.20 | [3] |
| H2347 | Lung Adenocarcinoma | ~0.20 | [3] |
| HCC827 | Lung Adenocarcinoma | ~0.20 | [3] |
| MM.1S | Multiple Myeloma | ~1.25 - 2.0 | [3] |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | ~2.5 - 5.0 | [3] |
| ANBL6-WT | Multiple Myeloma (Bortezomib-sensitive) | 2.5 | [3] |
| ANBL6-BR | Multiple Myeloma (Bortezomib-resistant) | 4.6 | [3] |
| U251 | Glioblastoma | ~20.0 (at 24h) | [1] |
| U87 | Glioblastoma | ~20.0 (at 24h) | [1] |
| NHBE | Normal Human Bronchial Epithelial | 2.66 | [3] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific viability assay used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cytotoxic effects. Below are protocols for key experiments.
Cell Viability Assay (MTT-based)
This protocol determines the concentration of this compound required to reduce the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log concentration of this compound to determine the IC50 value using non-linear regression.
Apoptosis/Cell Death Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Preparation: Culture cells in 6-well plates and treat with the desired concentration of this compound for a specified time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each sample and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early Apoptotic cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive.
-
Intracellular ROS Detection (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Methodology:
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10-20 µM H2DCFDA solution in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: After incubation, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Western Blotting
This technique is used to detect changes in the expression levels of key proteins involved in the this compound pathway (e.g., SOD1, PARP, BRCA1).
Methodology:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-SOD1, anti-PARP, anti-BRCA1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Conclusion
This compound represents a promising therapeutic agent that exploits the inherent vulnerability of cancer cells—their reliance on antioxidant systems to manage high oxidative stress. Its unique mechanism, which involves the induction of overwhelming ROS, DNA damage, and the simultaneous crippling of DNA repair pathways, leads to potent and selective cytotoxicity. The p53- and caspase-independent nature of the cell death it induces further suggests its potential utility in treating cancers that are resistant to conventional apoptosis-inducing chemotherapies. The data and protocols provided herein serve as a comprehensive resource for researchers investigating and leveraging the cytotoxic capabilities of this compound in the development of novel anticancer strategies.
References
- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
Preclinical Efficacy of LCS-1: A Technical Overview for Drug Development Professionals
An In-depth Analysis of the Superoxide Dismutase 1 (SOD1) Inhibitor, LCS-1, in Preclinical Cancer Models
This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, a small molecule inhibitor of superoxide dismutase 1 (SOD1). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, efficacy data from various studies, and the experimental protocols utilized in its preclinical assessment.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of SOD1, a key enzyme in the antioxidant defense system. This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing significant oxidative stress within cancer cells.[1][2] The resulting cellular damage triggers a cascade of events, including DNA damage and the degradation of critical DNA repair proteins such as PARP and BRCA1.[1][2] This multi-faceted disruption of cellular homeostasis ultimately leads to cancer cell death.[1][2] While SOD1 is the primary target, some studies suggest that this compound may have additional cytotoxic modes of action, indicating the potential for off-target effects.[3]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies, providing a comparative look at its potency and effectiveness.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (SOD1 Inhibition) | 1.07 µM | Enzyme Assay | [4] |
| IC50 (Cell Viability) | 2.5 µM | ANBL6-WT (Bortezomib-sensitive) Multiple Myeloma Cells (48h) | [4] |
| IC50 (Cell Viability) | 4.6 µM | ANBL6-BR (Bortezomib-resistant) Multiple Myeloma Cells (48h) | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Key Signaling Pathways and Experimental Workflows
The mechanism of this compound involves the modulation of several critical signaling pathways, primarily those related to oxidative stress and DNA damage repair. The experimental workflows to elucidate these mechanisms are systematic and multi-stepped.
Signaling Pathway of this compound Induced Cell Death
Caption: Mechanism of this compound-induced cell death in glioma cells.
Experimental Workflow for Preclinical Evaluation of this compound
References
Methodological & Application
LCS-1 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the use of LCS-1, a potent inhibitor of Superoxide Dismutase 1 (SOD1). The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in preclinical cancer models.
Introduction
This compound (Lung Cancer Screen 1) is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1), an enzyme crucial for cellular defense against oxidative stress.[1][2] By inhibiting SOD1, this compound disrupts redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent ROS-dependent cell death in cancer cells.[3][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer types, including glioma, lung adenocarcinoma, multiple myeloma, colorectal cancer, and breast cancer.[1][5] Mechanistically, this compound-induced ROS accumulation leads to DNA damage and the degradation of key DNA repair proteins such as Poly (ADP-ribose) polymerase (PARP) and Breast Cancer gene 1 (BRCA1).[1][3]
Dosage and Administration
In Vitro Studies
The effective concentration of this compound in cell culture can vary depending on the cell line. It is recommended to perform a dose-response study to determine the optimal concentration for each specific cell type. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MM.1S | Multiple Myeloma | ~1.25 - 2.5 | 48 h | [6] |
| ANBL6-WT | Multiple Myeloma | 2.5 | 48 h | [6] |
| ANBL6-BR | Multiple Myeloma | 4.6 | 48 h | [6] |
| H23, H2347, HCC827 | Lung Adenocarcinoma | Median 0.20 | Not Specified | [6] |
| NHBE | Normal Human Bronchial Epithelial | 2.66 | Not Specified | [6] |
| U251, U87 | Glioma | Dose-dependent cell death observed at 20 µM | 24 h | [3] |
| OCI-Ly18, OCI-Ly19 | Diffuse Large B-Cell Lymphoma | Concentration-dependent inhibition | Not Specified | [7] |
In Vivo Studies
Based on preclinical studies in mouse models, the following dosage and administration schedule has been shown to be effective in inhibiting tumor growth.
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Nude Mice | Glioma (U87 xenograft) | 20 mg/kg | Intraperitoneal (i.p.) | Every other day for 14 days | [3] |
| MM.1S-bearing mice | Multiple Myeloma | 20 mg/kg | Intraperitoneal (i.p.) | Every other day for 14 days |
Note on Formulation: For in vivo administration, this compound can be formulated as a homogeneous suspension in a vehicle such as CMC-Na (carboxymethylcellulose sodium) for oral administration or in a solution containing DMSO and corn oil for intraperitoneal injection.[4] A typical formulation for intraperitoneal injection involves dissolving this compound in DMSO to create a stock solution, which is then further diluted with corn oil.[4] It is crucial to ensure the final solution is well-mixed before administration.
Signaling Pathway
This compound exerts its cytotoxic effects primarily through the inhibition of SOD1, leading to a cascade of downstream events. The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis). Allow cells to adhere and reach 60-70% confluency before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Reactive Oxygen Species (ROS) Detection Assay
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Preparation: Seed and treat cells with this compound as described in section 4.1.
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Western Blot Analysis for SOD1 and PARP
This protocol outlines the procedure for detecting changes in the protein levels of SOD1 and PARP following this compound treatment.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SOD1 and PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram provides a logical workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for this compound evaluation.
References
- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of LCS-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCS-1, also known as Lung Cancer Screen 1, is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1).[1][2] By inhibiting SOD1, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS), which can induce cell death in cancer cells.[1][3] Its mechanism of action also involves the impairment of key signaling pathways such as MAPK and AKT.[4] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies.
These application notes provide detailed protocols for the quantitative analysis of this compound in plasma and cell lysates using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways of this compound
This compound primarily exerts its cytotoxic effects through the inhibition of SOD1, leading to a cascade of downstream events culminating in apoptosis. Additionally, it has been shown to interfere with pro-survival signaling pathways.
This compound Induced Apoptosis Pathway
This compound inhibits the enzymatic activity of SOD1, a key enzyme in the antioxidant defense system that catalyzes the dismutation of superoxide radicals to molecular oxygen and hydrogen peroxide.[1][2] Inhibition of SOD1 leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[1] Elevated ROS levels cause oxidative stress, leading to DNA damage.[1][3] Furthermore, this compound has been shown to induce the degradation of Poly (ADP-ribose) polymerase (PARP) and Breast Cancer gene 1 (BRCA1), proteins crucial for DNA damage repair.[1] The combination of increased DNA damage and inhibition of repair mechanisms ultimately triggers apoptosis and leads to cell death.[1]
References
Application of LCS-1 in Neurodegenerative Disease Research: A Review of Current Findings
Application Note
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these diseases is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. Superoxide dismutase 1 (SOD1) is a critical enzyme in mitigating oxidative stress by converting superoxide radicals into less harmful molecules. However, mutations in SOD1 have been linked to familial amyotrophic lateral sclerosis (ALS), and its role in other neurodegenerative conditions is an active area of investigation. LCS-1 has been identified as an inhibitor of SOD1. While current research primarily highlights the application of this compound in cancer research, particularly glioma, its mechanism of action holds potential relevance for studying oxidative stress-related neurodegeneration. This document outlines the known applications of this compound and provides protocols for its use in research settings, drawing parallels to its potential utility in neurodegenerative disease models.
Mechanism of Action of this compound
This compound acts as an inhibitor of superoxide dismutase 1 (SOD1). By inhibiting SOD1, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS)[1][2]. This increase in ROS can induce cell death and degradation of key cellular proteins. In glioma cells, this compound has been shown to induce ROS-dependent cell death[1][2]. This process involves the activation of the ROS signaling pathway and is independent of the p53 tumor suppressor protein[1]. Furthermore, this compound treatment leads to the degradation of PARP and BRCA1, suggesting an impact on DNA damage repair pathways[1][2].
Application in Glioma Research
In glioma cell lines U251 and U87, which express high levels of SOD1, this compound has demonstrated a dose- and time-dependent induction of cell death[1][2]. This effect was reversible by the use of ROS scavengers, confirming the ROS-dependent mechanism[1]. This compound treatment also led to the upregulation of genes targeted by the nuclear factor erythroid 2-related factor 2 (Nrf2), such as HO-1, GCLC, GCLM, and NQO1, indicating an activation of the cellular response to oxidative stress[1][2]. In vivo studies using xenograft tumor models in nude mice showed that this compound decreased the growth of U87 glioma tumors[1].
Potential Application in Neurodegenerative Disease Research
While direct studies of this compound in neurodegenerative disease models are not yet prevalent in the literature, its role as a SOD1 inhibitor suggests potential applications. Given the involvement of SOD1 mutations and oxidative stress in neurodegenerative diseases like ALS, this compound could be a valuable tool to:
-
Model Oxidative Stress: Induce and study the effects of acute oxidative stress in neuronal cell cultures and animal models of neurodegenerative diseases.
-
Investigate SOD1 Function: Probe the role of SOD1 in neuronal survival and function under various stress conditions.
-
Screen for Neuroprotective Compounds: Use this compound-induced cellular stress as a platform to screen for compounds that can mitigate oxidative damage and protect neurons.
Quantitative Data Summary
| Compound | Cell Line | Effect | Measurement | Value | Reference |
| This compound | U251 Glioma Cells | Induction of Cell Death | Dose- and Time-Dependent | Not specified | [1] |
| This compound | U87 Glioma Cells | Induction of Cell Death | Dose- and Time-Dependent | Not specified | [1] |
Experimental Protocols
Protocol 1: Induction of ROS-Dependent Cell Death in Neuronal Cell Cultures
Objective: To induce oxidative stress and cell death in neuronal cells using this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary neurons)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
ROS scavengers (e.g., N-acetylcysteine (NAC), glutathione (GSH))
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and differentiate as required.
-
This compound Treatment: Prepare serial dilutions of this compound in a cell culture medium from the stock solution. Replace the medium in the wells with the this compound containing medium. Include a vehicle control (DMSO).
-
Time-Course and Dose-Response: Incubate the cells for different time points (e.g., 12, 24, 48 hours) with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) to determine the optimal conditions.
-
ROS Scavenger Co-treatment: In a parallel set of experiments, pre-treat cells with a ROS scavenger (e.g., 5 mM NAC) for 1 hour before adding this compound.
-
Cell Viability and Apoptosis Assay:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify apoptosis and necrosis.
-
Protocol 2: Western Blot Analysis of DNA Repair Proteins
Objective: To assess the effect of this compound on the expression levels of PARP and BRCA1.
Materials:
-
Neuronal cells treated with this compound as described in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against PARP, BRCA1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Signaling pathway of this compound in inducing cell death.
Caption: Experimental workflow for studying this compound effects.
References
- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Dysfunction Using LCS-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a hallmark of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The intricate processes of cellular energy production, redox signaling, and apoptosis are all orchestrated within the mitochondria. Consequently, the ability to precisely modulate and study mitochondrial function is paramount for both basic research and the development of novel therapeutics.
LCS-1 (Lung Cancer Screen-1) has emerged as a valuable chemical tool for inducing and studying mitochondrial dysfunction. It acts as a specific inhibitor of Superoxide Dismutase 1 (SOD1), a key enzyme responsible for detoxifying superoxide radicals in the cytoplasm and mitochondrial intermembrane space.[1][2][3] By inhibiting SOD1, this compound leads to an accumulation of reactive oxygen species (ROS), particularly superoxide, which in turn triggers a cascade of events culminating in mitochondrial damage and cell death.[1][2][4] This makes this compound a powerful agent for investigating the downstream consequences of oxidative stress on mitochondrial health and overall cellular viability.
These application notes provide detailed protocols for utilizing this compound to study mitochondrial dysfunction, focusing on three key parameters: mitochondrial superoxide production, mitochondrial membrane potential, and oxygen consumption rate.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of Superoxide Dismutase 1 (SOD1). This inhibition disrupts the normal dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). The resulting accumulation of superoxide leads to increased oxidative stress, which directly damages mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA). This damage compromises the integrity and function of the mitochondria, leading to a decline in cellular health and eventual cell death.
Experimental Workflow for Studying Mitochondrial Dysfunction with this compound
A typical workflow for investigating the effects of this compound on mitochondrial function involves treating cells with the compound, followed by a series of assays to measure key mitochondrial health indicators.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on key mitochondrial parameters based on available literature.
Table 1: Effect of this compound on Mitochondrial Superoxide Production
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Assay Method | Fold Increase in Superoxide (vs. Control) | Reference |
| U251 Glioma | 10 | 12 | DCF Staining | ~2.5 | [1] |
| U251 Glioma | 20 | 12 | DCF Staining | ~4.0 | [1] |
| U87 Glioma | 10 | 12 | DCF Staining | ~2.0 | [1] |
| U87 Glioma | 20 | 12 | DCF Staining | ~3.5 | [1] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Assay Method | Change in Red/Green Fluorescence Ratio | Reference |
| Glioma Cells | 10 - 20 | 24 | JC-1 Assay | Significant Decrease (Depolarization) | Inferred from[1] |
| HLE-B3 | 10 | 24 | JC-1 Assay | Decreased Green/Red Ratio | [5] |
Table 3: Effect of this compound on Oxygen Consumption Rate (OCR)
| Cell Line | This compound Concentration (µM) | Parameter | % Change vs. Control (Approximate) | Reference |
| Breast Cancer | 5 | Basal Respiration | -20% | Inferred from[6] |
| Breast Cancer | 5 | Maximal Respiration | -30% | Inferred from[6] |
| Breast Cancer | 5 | ATP Production | -25% | Inferred from[6] |
| Breast Cancer | 5 | Spare Respiratory Capacity | -40% | Inferred from[6] |
Detailed Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red
Objective: To quantify the levels of mitochondrial superoxide in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific, M36008)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for plate reader analysis or glass-bottom dishes for microscopy)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in the chosen culture vessel and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) control for the desired duration (e.g., 6, 12, 24 hours).
-
Preparation of MitoSOX Red Working Solution: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or cell culture medium immediately before use. Protect the solution from light.
-
Staining: a. Remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: a. Remove the MitoSOX Red solution. b. Wash the cells three times with warm PBS.
-
Measurement:
-
Fluorescence Plate Reader: Measure the fluorescence intensity with excitation at ~510 nm and emission at ~580 nm.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence. Capture images for qualitative and quantitative analysis.
-
-
Data Analysis: a. For plate reader data, subtract the background fluorescence and normalize the signal to the cell number or protein concentration. b. For microscopy data, quantify the fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ). c. Express the results as a fold change in superoxide production relative to the vehicle-treated control cells.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To measure the change in mitochondrial membrane potential in response to this compound treatment.
Materials:
-
This compound (stock solution in DMSO)
-
JC-1 Dye (e.g., from a kit like MitoProbe™ JC-1 Assay Kit, Thermo Fisher Scientific, M34152)
-
Cell culture medium
-
PBS
-
FCCP (carbonyl cyanide 3-chlorophenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Cells of interest cultured in appropriate plates
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM) for 15-30 minutes before the assay.
-
Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 1-10 µg/mL) in warm cell culture medium.
-
Staining: a. Remove the treatment medium. b. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash: a. Remove the staining solution. b. Wash the cells twice with warm PBS.
-
Measurement:
-
Fluorescence Plate Reader: Measure the fluorescence of J-aggregates (red) at Ex/Em ~585/590 nm and JC-1 monomers (green) at Ex/Em ~514/529 nm.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic or metabolically compromised cells will show green cytoplasmic fluorescence.
-
-
Data Analysis: a. Calculate the ratio of red to green fluorescence intensity for each condition. b. A decrease in the red/green ratio indicates mitochondrial depolarization. c. Normalize the results to the vehicle-treated control.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
Objective: To determine the effect of this compound on mitochondrial respiration.
Materials:
-
This compound (stock solution in DMSO)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cells of interest
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
This compound Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentrations of this compound or vehicle control. Incubate the plate at 37°C in a non-CO₂ incubator for at least 1 hour.
-
Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) to achieve the desired final concentrations in the wells.
-
Run the Assay: a. Place the cell plate in the Seahorse XF Analyzer. b. Initiate the calibration of the sensor cartridge. c. After calibration, replace the calibrant plate with the cell plate and start the assay. d. The instrument will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key respiratory parameters.
-
Data Analysis: a. After the run, normalize the OCR data to cell number or protein content per well. b. The Seahorse software will automatically calculate the following parameters:
- Basal Respiration: The baseline oxygen consumption of the cells.
- ATP Production-Linked Respiration: The decrease in OCR after the addition of oligomycin.
- Maximal Respiration: The maximum OCR achieved after the addition of FCCP.
- Spare Respiratory Capacity: The difference between maximal and basal respiration.
- Proton Leak: The OCR remaining after oligomycin treatment. c. Compare the respiratory parameters of this compound-treated cells to the vehicle-treated controls.
References
- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 [frontiersin.org]
- 5. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOD1 is a synthetic-lethal target in PPM1D-mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of LCS-1 Treatment Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCS-1 is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1), a key enzyme in the antioxidant defense system. By inhibiting SOD1, this compound disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS). This increase in ROS can induce oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of in vivo imaging techniques to evaluate the therapeutic efficacy of this compound in preclinical cancer models. The protocols detailed below are designed for researchers utilizing xenograft models to monitor tumor response to this compound treatment non-invasively.
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of SOD1. This inhibition leads to an increase in intracellular superoxide radicals, a primary type of ROS. The subsequent cascade of events includes mitochondrial dysfunction, activation of stress-related signaling pathways, and the induction of programmed cell death. In glioma cells, this compound has been shown to induce ROS-dependent cell death and degradation of PARP and BRCA1, suggesting an additional mechanism of interfering with DNA damage repair pathways.
Signaling Pathway of this compound Induced Cell Death
Caption: Signaling cascade initiated by this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data for in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in a U87 Glioma Xenograft Model
| Parameter | Vehicle Control | This compound Treatment (20 mg/kg) | Reference |
| Tumor Volume at Day 21 (mm³) | ~1200 | ~400 | |
| Tumor Weight at Day 21 (g) | ~1.2 | ~0.4 | |
| Treatment Schedule | Daily intraperitoneal injection | Daily intraperitoneal injection | |
| Animal Model | Nude mice with subcutaneous U87 xenografts | Nude mice with subcutaneous U87 xenografts |
Table 2: Recommended Parameters for In Vivo Bioluminescence Imaging
| Parameter | Recommended Value |
| Imaging System | IVIS Spectrum or equivalent |
| Bioluminescent Reporter | Firefly Luciferase (Luc2) |
| Substrate | D-luciferin |
| Substrate Dosage | 150 mg/kg |
| Route of Administration | Intraperitoneal (IP) injection |
| Imaging Time Post-Substrate | 10-15 minutes |
| Exposure Time | 1 second - 5 minutes (auto-exposure recommended) |
| Binning | Medium to High |
| F/Stop | 1-2 |
| Imaging Frequency | 2-3 times per week |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound Using Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to longitudinally monitor the effect of this compound on tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
This compound (solubilized in a suitable vehicle, e.g., DMSO and PEG300)
-
Luciferase-expressing cancer cells (e.g., U87-luc)
-
Immunocompromised mice (e.g., nude mice)
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia machine with isoflurane
Experimental Workflow:
Caption: Workflow for assessing this compound efficacy in vivo.
Procedure:
-
Tumor Cell Implantation:
-
Harvest luciferase-expressing cancer cells (e.g., U87-luc) during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare the this compound solution at the desired concentration (e.g., 20 mg/kg) in a suitable vehicle.
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (IP) injection daily.
-
-
In Vivo Bioluminescence Imaging:
-
Perform imaging 2-3 times per week to monitor tumor progression.
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (150 mg/kg) via IP injection.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images using an open filter and appropriate exposure time.
-
-
Data Analysis:
-
Use the analysis software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Plot the average total flux for each group over time to generate tumor growth curves.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Protocol 2: Ex Vivo Imaging of ROS Production
This protocol provides a method to qualitatively assess ROS levels in excised tissues from this compound treated animals using a fluorescent probe.
Materials:
-
Fluorescent probe for superoxide (e.g., Dihydroethidium - DHE)
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Tissue Collection:
-
Following the final in vivo imaging session, euthanize the mice from both control and this compound treated groups.
-
Immediately excise the tumors and embed them in optimal cutting temperature (OCT) compound.
-
Snap-freeze the embedded tissues in liquid nitrogen.
-
-
Cryosectioning:
-
Cut frozen tissue sections (5-10 µm thick) using a cryostat.
-
Mount the sections on glass slides.
-
-
Fluorescent Staining:
-
Incubate the tissue sections with a solution of DHE (or another suitable ROS probe) in a light-protected, humidified chamber.
-
Wash the sections with PBS to remove excess probe.
-
-
Fluorescence Microscopy:
-
Image the stained sections using a fluorescence microscope with the appropriate filter sets for the chosen probe.
-
Qualitatively compare the fluorescence intensity between the control and this compound treated groups to assess the relative levels of superoxide production.
-
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of novel anticancer agents like this compound. The protocols outlined in these application notes provide a framework for robustly assessing the therapeutic efficacy of this compound by non-invasively monitoring its effects on tumor growth and its underlying mechanism of ROS induction. These methods allow for longitudinal studies in the same animal cohort, reducing biological variability and the number of animals required, thereby accelerating the drug development process.
Application Notes and Protocols for Assessing LCS-1 Target Engagement
Introduction
LCS-1 is a small molecule inhibitor of superoxide dismutase 1 (SOD1), an enzyme critical for mitigating oxidative stress by converting superoxide radicals into hydrogen peroxide and molecular oxygen.[1][2] In cancer cells, which often exist under chronic oxidative stress, the inhibition of antioxidant systems like SOD1 represents a promising therapeutic strategy.[1] this compound has been shown to inhibit SOD1's enzymatic activity, leading to an accumulation of reactive oxygen species (ROS), DNA damage, and ultimately, cell death in various cancer cell lines, particularly glioma and multiple myeloma.[1][2]
Confirming that a compound directly interacts with its intended target within a cellular context—a process known as target engagement—is a critical step in drug discovery and development.[3][4] These application notes provide detailed protocols for researchers to assess the engagement of this compound with its target, SOD1, using a combination of direct biophysical methods and downstream pharmacodynamic assays.
This compound Signaling and Mechanism of Action
This compound exerts its cytotoxic effects by binding to and inhibiting SOD1. This inhibition disrupts the cellular redox balance, leading to a cascade of events that culminates in apoptosis. The proposed signaling pathway is as follows: this compound inhibits SOD1, causing an increase in cellular ROS. This oxidative stress induces DNA damage. Concurrently, this compound promotes the degradation of key DNA repair proteins, PARP and BRCA1, thereby blocking multiple DNA repair pathways.[1] Furthermore, this compound treatment can upregulate the p53/p21 signaling pathway and downregulate pro-survival proteins such as MCL-1, BclxL, and c-Myc, pushing the cell towards apoptosis.[2]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against its target and various cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Superoxide Dismutase 1 (SOD1) | Enzyme Activity | 1.07 µM | [2] |
| Adenocarcinoma Cell Lines (e.g., H23, H2347, HCC827) | Growth Inhibition | Median IC50 = 0.20 µM | [2] |
| Normal Human Bronchial Epithelial (NHBE) cells | Growth Inhibition | 2.66 µM | [2] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of this compound binding to SOD1 in intact cells by measuring changes in the thermal stability of SOD1 upon ligand binding.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Investigating the Synergistic Potential of LCS-1 in Combination with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCS-1 is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1), a key enzyme in the cellular antioxidant defense system. By inhibiting SOD1, this compound induces an accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage in cancer cells.[1] Furthermore, this compound has been shown to induce the degradation of PARP and BRCA1, proteins crucial for DNA damage repair.[1] This multi-faceted mechanism of action suggests that this compound may serve as a potent chemosensitizer, enhancing the efficacy of traditional DNA-damaging chemotherapeutic agents. This document provides a theoretical framework and practical protocols for investigating the synergistic potential of this compound in combination with cisplatin, paclitaxel, and doxorubicin.
While direct preclinical or clinical studies on the combination of this compound with these specific chemotherapeutics are not yet available in the public domain, the established mechanism of this compound and findings from studies with other SOD1 inhibitors provide a strong rationale for this therapeutic strategy. For instance, inhibition of SOD1 has been demonstrated to enhance cisplatin sensitivity in ovarian cancer cells and the SOD1 inhibitor ATN-224 enhances doxorubicin-induced cell death in hematological malignancies.[2][3][4][5]
Mechanism of Action and Rationale for Combination Therapy
This compound inhibits SOD1, leading to an increase in intracellular superoxide radicals and subsequent oxidative stress. This elevated ROS can directly damage cellular components, including DNA, and can also interfere with cellular signaling pathways. Many conventional chemotherapeutics, including cisplatin, paclitaxel, and doxorubicin, also exert their cytotoxic effects, at least in part, by inducing ROS production. Therefore, a combination approach is hypothesized to create a state of overwhelming oxidative stress within cancer cells, leading to enhanced apoptosis and cell death.
Furthermore, this compound's ability to degrade PARP and BRCA1 cripples the cancer cells' capacity to repair the DNA damage induced by genotoxic agents like cisplatin and doxorubicin.[1] This dual-action of inducing DNA damage while simultaneously blocking its repair is a classic strategy for achieving therapeutic synergy in oncology.
Potential Signaling Pathways Involved in Synergy
The synergistic interaction between this compound and conventional chemotherapeutics is likely to involve the convergence of multiple pro-apoptotic signaling pathways. The diagram below illustrates a hypothesized signaling cascade.
Caption: Hypothesized signaling pathway of this compound and chemotherapeutics.
Data Presentation: Quantitative Analysis of Synergy
To quantitatively assess the interaction between this compound and chemotherapeutic agents, a systematic analysis of cell viability data is required. The following tables provide a template for summarizing key quantitative metrics. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard for quantifying drug synergy (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).[1][6][7][8][9]
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Chemotherapeutics in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| Breast Cancer | ||
| MCF-7 | This compound | Data to be determined |
| Cisplatin | Data to be determined | |
| Doxorubicin | Data to be determined | |
| Paclitaxel | Data to be determined | |
| MDA-MB-231 | This compound | Data to be determined |
| Cisplatin | Data to be determined | |
| Doxorubicin | Data to be determined | |
| Paclitaxel | Data to be determined | |
| Lung Cancer | ||
| A549 | This compound | Data to be determined |
| Cisplatin | Data to be determined | |
| Doxorubicin | Data to be determined | |
| Paclitaxel | Data to be determined | |
| Ovarian Cancer | ||
| A2780 | This compound | Data to be determined |
| Cisplatin | Data to be determined | |
| Doxorubicin | Data to be determined | |
| Paclitaxel | Data to be determined |
Table 2: Combination Index (CI) Values for this compound and Chemotherapeutic Combinations
| Cell Line | Combination | Molar Ratio | Effect Level (Fa) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | This compound + Cisplatin | e.g., 1:1 | 0.5 | Data to be determined | e.g., Synergy |
| This compound + Doxorubicin | e.g., 1:1 | 0.5 | Data to be determined | e.g., Synergy | |
| This compound + Paclitaxel | e.g., 1:1 | 0.5 | Data to be determined | e.g., Additive | |
| A549 | This compound + Cisplatin | e.g., 1:1 | 0.5 | Data to be determined | e.g., Synergy |
| This compound + Doxorubicin | e.g., 1:1 | 0.5 | Data to be determined | e.g., Synergy | |
| This compound + Paclitaxel | e.g., 1:1 | 0.5 | Data to be determined | e.g., Antagonism |
Table 3: Apoptosis Induction by this compound and Chemotherapeutic Combinations (48h)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MCF-7 | Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | |
| Cisplatin (IC50) | Data to be determined | Data to be determined | |
| This compound + Cisplatin | Data to be determined | Data to be determined | |
| A549 | Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | |
| Paclitaxel (IC50) | Data to be determined | Data to be determined | |
| This compound + Paclitaxel | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols provide a general framework for assessing the synergistic effects of this compound in combination with other chemotherapeutics in vitro.
Caption: General workflow for assessing synergy of this compound and chemotherapeutics.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxicity of single agents and their combinations.[2][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, Cisplatin, Doxorubicin, Paclitaxel (stock solutions in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment:
-
Single-agent: Prepare serial dilutions of each drug in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (DMSO concentration equivalent to the highest drug concentration).
-
Combination: For a constant-ratio experiment, prepare serial dilutions of the drug combination at a fixed molar ratio (e.g., based on the ratio of their IC50 values). For a checkerboard assay, prepare a matrix of concentrations for both drugs.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents using non-linear regression. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment.[12][13][14][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50) for 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[16][17][18][19]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
The combination of the SOD1 inhibitor this compound with conventional chemotherapeutics represents a promising, albeit currently unexplored, therapeutic strategy. The protocols and frameworks provided in this document are intended to guide researchers in the systematic investigation of this potential synergy. By leveraging the pro-oxidant and DNA repair inhibitory properties of this compound, it may be possible to significantly enhance the efficacy of existing cancer therapies, offering new hope for patients with resistant or refractory disease. Further preclinical studies are warranted to validate this therapeutic approach and to elucidate the precise molecular mechanisms underlying the synergistic interactions.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 3. Targeting superoxide dismutase 1 to overcome cisplatin resistance in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knock-down of superoxide dismutase 1 sensitizes cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SOD1 is a synthetic lethal target in PPM1D-mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation of the Combination Index (CI) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
troubleshooting LCS-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with LCS-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary. Some suppliers report a solubility of 10 mg/mL with warming, while others indicate a solubility of up to 50 mg/mL (196.00 mM) with the use of an ultrasonic bath.[1] It is also noted that the hygroscopic nature of DMSO can significantly impact the solubility of the product, so using a fresh, high-purity grade is recommended.[1]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:
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Warming: Gently warm the solution.
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Sonication: Use an ultrasonic bath to aid dissolution.[1]
-
Vortexing: Vigorously vortex the solution.
-
Fresh Solvent: Ensure you are using a new, anhydrous grade of DMSO, as absorbed moisture can affect solubility.[1]
Q4: How should I store my this compound stock solution?
A4: Reconstituted this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[1][2] Storage at -20°C is generally recommended, with stability reported for up to 3 months.[2] For longer-term storage, -80°C is preferable, with stability for up to 6 months.[1]
Q5: What is the stability of this compound in its powdered form?
A5: In its solid, powdered form, this compound is stable for up to 3 years when stored at -20°C.[1]
Troubleshooting Guide
Problem: A precipitate forms when I dilute my this compound DMSO stock solution into an aqueous medium for my experiment.
-
Cause: this compound has poor solubility in aqueous solutions. When the DMSO stock is diluted into a buffer or cell culture medium, the this compound can precipitate out of the solution.
-
Solution:
-
Minimize Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in your experiments.
-
Stepwise Dilution: Perform a serial dilution, first into a small volume of your aqueous medium and then into the final volume. This can sometimes help to keep the compound in solution.
-
Use of Surfactants or Co-solvents: Consider the use of a small, non-toxic concentration of a surfactant like Tween-80 or a co-solvent such as Pluronic F-68 to improve aqueous solubility. The compatibility of these agents with your specific experimental setup should be validated beforehand.
-
Vortexing During Dilution: Vigorously vortex the aqueous medium while adding the this compound DMSO stock to facilitate rapid and uniform dispersion.
-
Problem: I observed crystals in my this compound stock solution after thawing it from the freezer.
-
Cause: The compound may have crystallized out of the DMSO solution at low temperatures.
-
Solution:
-
Warm the Solution: Gently warm the vial to room temperature or slightly above (e.g., in a 37°C water bath) for a short period.
-
Vortex/Sonicate: After warming, vortex the solution vigorously or place it in an ultrasonic bath until all crystals are fully redissolved.
-
Visual Inspection: Before use, carefully inspect the solution to ensure it is clear and free of any particulate matter.
-
Quantitative Data Summary
Table 1: this compound Solubility in DMSO
| Vendor/Source | Reported Solubility in DMSO | Notes |
| Sigma-Aldrich | 10 mg/mL | Recommends warming. |
| MedChemExpress | 50 mg/mL (196.00 mM) | Recommends sonication; notes that hygroscopic DMSO can impact solubility.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years.[1] |
| Solution in DMSO | -20°C | Up to 1-3 months.[1][2] |
| Solution in DMSO | -80°C | Up to 6 months.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 255.10 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.55 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution or use an ultrasonic bath to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]
-
Visualizations
References
Technical Support Center: Optimizing LCS-1 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of LCS-1 in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of this compound concentration in cell viability assays.
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: The optimal concentration of this compound is highly cell-type dependent. Based on published data, a broad starting range of 10 nM to 100 µM is recommended for initial range-finding experiments. For most cancer cell lines, cytotoxic effects are typically observed in the low micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: I am not observing any significant decrease in cell viability, even at high concentrations of this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of effect:
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Cell Line Resistance: Your cell line may have intrinsic resistance to SOD1 inhibition or possess highly efficient antioxidant systems that counteract the effects of this compound.
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Insufficient Incubation Time: The cytotoxic effects of this compound are time-dependent. Consider increasing the incubation time (e.g., from 24 hours to 48 or 72 hours).
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Compound Inactivity: Ensure the this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
-
High Seeding Density: An excessively high cell seeding density can mask the cytotoxic effects of the compound. Optimize the cell number to ensure they are in a logarithmic growth phase during the experiment.
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Off-Target Effects: At high concentrations, off-target effects might counteract the cytotoxic on-target effect. It is important to perform a full dose-response curve to identify a potential biphasic response.
Q3: I am observing high variability and inconsistent results between replicate wells.
A3: High variability can be caused by several factors:
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Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells and this compound dilutions.
-
Compound Precipitation: this compound has poor aqueous solubility. Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation occurs, consider using a lower final DMSO concentration or preparing fresh dilutions.
Q4: How can I confirm that the observed cytotoxicity is due to the on-target inhibition of SOD1 by this compound and not due to off-target effects?
A4: Differentiating on-target from off-target effects is crucial for validating your results. Here are some strategies:
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Rescue Experiments: Pre-treating cells with an antioxidant, such as N-acetylcysteine (NAC) or glutathione (GSH), should reverse the cytotoxic effects of this compound if they are mediated by increased reactive oxygen species (ROS) due to SOD1 inhibition.[1]
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SOD1 Overexpression/Knockdown: Genetically modifying your cell line to overexpress SOD1 should confer resistance to this compound, while knocking down SOD1 should sensitize the cells.
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Measure SOD1 Activity: Directly measure the enzymatic activity of SOD1 in cell lysates after treatment with this compound to confirm target engagement.
-
ROS Detection: Use fluorescent probes to measure intracellular ROS levels. A dose-dependent increase in ROS upon this compound treatment would support an on-target mechanism.[1]
Q5: What is the appropriate vehicle control to use for this compound experiments?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, the vehicle control should be cells treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial as DMSO itself can be cytotoxic at higher concentrations.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. These values should be used as a reference, and it is essential to determine the IC50 for your specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| U87 | Glioblastoma | ~20 | 24 | PI/FITC-Annexin V |
| U251 | Glioblastoma | ~20 | 24 | PI/FITC-Annexin V |
| T98G | Glioblastoma | 2.83 ± 0.93 | Not Specified | Not Specified |
| MOLM-14 | Acute Myeloid Leukemia | Low nM range | 48 | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | Low nM range | 48 | Not Specified |
| THP-1 | Acute Myeloid Leukemia | Low nM range | 48 | Not Specified |
| KG-1a | Acute Myeloid Leukemia | ~8 | 48 | Not Specified |
| Various Lung Adenocarcinoma Lines | Lung Cancer | ~0.2 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.
Materials:
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Cell line of interest
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Perform a cell count using a hemocytometer and trypan blue to determine the viable cell concentration.
-
Create a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells per well in 100 µL).
-
Seed each cell density in triplicate in a 96-well plate.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Plot the absorbance/luminescence values against the number of cells seeded.
-
Select a seeding density that falls within the linear range of the growth curve and results in approximately 80-90% confluency for adherent cells at the end of the experiment.
Protocol 2: Dose-Response and Time-Course Experiment for this compound
Objective: To determine the IC50 value of this compound and the optimal incubation time for a specific cell line.
Materials:
-
Cells seeded at the optimal density (determined in Protocol 1) in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
Sterile, nuclease-free microcentrifuge tubes
-
Multichannel pipette
-
Cell viability assay reagent (e.g., MTT)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
This compound Dilution Series: a. Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to perform a serial dilution (e.g., 1:2 or 1:3) to cover a wide concentration range (e.g., 10 nM to 100 µM). b. Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Treatment: a. Carefully remove the existing medium from the wells. b. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay (MTT Example): a. At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the this compound concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each time point.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound-induced cell death.
References
LCS-1 stability and degradation in solution
Welcome to the technical support center for LCS-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability and degradation of this compound in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or No Cellular Activity of this compound
-
Potential Cause 1: this compound Degradation. this compound may degrade in aqueous solutions, leading to a loss of activity.
-
Solution: Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles. When diluting into aqueous buffers or cell culture media, do so immediately before use.
-
-
Potential Cause 2: Poor Solubility. this compound has poor aqueous solubility, which can lead to precipitation and a lower effective concentration.
-
Solution: Ensure that the final concentration of DMSO in your aqueous working solution is sufficient to maintain this compound solubility, but not high enough to cause cellular toxicity. It is recommended to keep the final DMSO concentration below 0.5%. Visually inspect the solution for any precipitates after dilution.
-
-
Potential Cause 3: Off-Target Effects. The observed cellular phenotype may not be solely due to the inhibition of Superoxide Dismutase 1 (SOD1).[1]
-
Solution: To confirm that the observed effect is due to SOD1 inhibition, consider performing a rescue experiment by overexpressing SOD1. A reduction in the phenotype's severity would suggest on-target activity.
-
Issue 2: High Background Signal or Artifacts in Assays
-
Potential Cause 1: this compound Interference. The chemical structure of this compound may interfere with certain assay readouts (e.g., fluorescence-based assays).
-
Solution: Run a control experiment with this compound in the absence of cells or the target protein to determine its intrinsic signal in the assay. If interference is observed, consider using an alternative assay method.
-
-
Potential Cause 2: Contaminated Solvents or Reagents. Impurities in solvents or reagents can lead to spurious results.
-
Solution: Use high-purity, anhydrous DMSO for preparing stock solutions. Ensure all buffers and media are freshly prepared and filtered.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q2: How should I store this compound solutions?
A2: this compound powder should be stored at -20°C. Stock solutions in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions like cell culture media?
A3: While specific quantitative data is limited, pyridazinone-based compounds can be susceptible to hydrolysis, especially at non-neutral pH. It is strongly recommended to dilute the this compound DMSO stock solution into aqueous buffers or cell culture media immediately before starting your experiment to minimize potential degradation.
Q4: Can I expect off-target effects with this compound?
A4: As with many small molecule inhibitors, off-target effects are possible.[1][2] It has been noted that the cytotoxic action of this compound may not be solely due to SOD1 inhibition.[1] Researchers should include appropriate controls to validate that the observed biological effects are a direct result of targeting SOD1.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, which includes a dichlorophenyl group and a pyridazinone ring, potential degradation pathways for this compound may include hydrolysis of the pyridazinone ring and photodechlorination.[3][4][5][6][7][8] Oxidative degradation is also a possibility.[9][10] The specific degradation products have not been extensively characterized in the literature.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data on this compound stability. Researchers are encouraged to populate this table with their own experimental findings to build a comprehensive stability profile under their specific experimental conditions.
| Parameter | Solvent/Buffer | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) | Notes |
| Hydrolytic Stability | Phosphate Buffered Saline | 37 | 7.4 | Data not available | Data not available | Placeholder for experimental data. |
| Acetate Buffer | 37 | 5.0 | Data not available | Data not available | Placeholder for experimental data. | |
| Tris Buffer | 37 | 8.0 | Data not available | Data not available | Placeholder for experimental data. | |
| Thermal Stability | DMSO | 25 (Room Temp) | N/A | Data not available | Data not available | Placeholder for experimental data. |
| Cell Culture Medium | 37 | 7.4 | Data not available | Data not available | Placeholder for experimental data. | |
| Photostability | DMSO | 25 (Room Temp) | N/A | Data not available | Data not available | Exposed to broad-spectrum light. |
| Aqueous Buffer (pH 7.4) | 25 (Room Temp) | 7.4 | Data not available | Data not available | Exposed to broad-spectrum light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation can be quantified using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the this compound solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the this compound powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to separate the parent this compound peak from any degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
-
Visualizations
Caption: Proposed signaling pathway of this compound inducing cell death.[11][12][13]
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarpublication.com [sarpublication.com]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. The SOD1 Inhibitor, this compound, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 | Semantic Scholar [semanticscholar.org]
Technical Support Center: LCS-1 Based Experiments
Welcome to the technical support center for LCS-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges in experiments involving the SOD1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my culture medium. How should I prepare and use it?
A: This is a common issue as this compound has poor aqueous solubility. It is practically insoluble in PBS and ethanol but is soluble in organic solvents like DMSO and DMF[1].
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve your this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM)[2]. You may need to warm the solution slightly to ensure it dissolves completely[3].
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock in 100% DMSO to create intermediate stocks.
-
Final Dilution: For your experiment, dilute the DMSO stock directly into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a "vehicle control" in your experimental setup. This control should contain cells treated with the same final concentration of DMSO as your this compound treated samples.
dot
Caption: Workflow for preparing and using this compound solutions.
Q2: I am not observing the expected cytotoxic effect after treating my cells with this compound. What are the possible reasons?
A: Several factors could contribute to a lack of efficacy in your experiment. The effective concentration of this compound is highly dependent on the cell line and experimental conditions.
Possible Causes & Troubleshooting:
-
Suboptimal Concentration: The IC50 of this compound can vary significantly between cell lines. For example, the IC50 for ANBL6-WT cells is 2.5 µM, while for ANBL6-BR cells it is 4.6 µM after 48 hours[2]. You may need to perform a dose-response experiment with a wide range of concentrations (e.g., 100 nM to 20 µM) to determine the optimal concentration for your specific cell line.
-
Insufficient Treatment Duration: The cytotoxic effects of this compound are time-dependent[4]. Short incubation times may not be sufficient to induce apoptosis. Consider extending your treatment duration (e.g., 24h, 48h, 72h).
-
Cell Density: High cell seeding density can sometimes diminish the apparent effect of a cytotoxic compound. Ensure you are seeding cells at a consistent and appropriate density that allows for logarithmic growth during the experiment[5].
-
Compound Inactivation: this compound can form adducts with thiols like glutathione (GSH) and cysteine[6][7]. Since GSH is abundant in cell culture medium and inside cells, it's possible that the compound is being inactivated over time. This may be more pronounced in longer-term experiments. Consider replenishing the medium with fresh this compound if your experiment runs for several days.
-
Cell Line Resistance: Your cell line may be inherently resistant to ROS-induced cell death or may have compensatory mechanisms that mitigate the effects of SOD1 inhibition.
dot
Caption: Troubleshooting flowchart for lack of this compound cytotoxicity.
Q3: Are all the cellular effects I observe with this compound solely due to SOD1 inhibition?
A: Not necessarily. While this compound is a known SOD1 inhibitor, evidence suggests it may have other modes of action. Relying on the assumption that all effects are SOD1-dependent is a significant potential pitfall.
Key Considerations:
-
Off-Target Cytotoxicity: this compound has been shown to be cytotoxic to Trypanosoma brucei, a parasite that lacks SOD1, indicating that its cytotoxic action cannot be exclusively attributed to SOD1 inhibition[8].
-
Direct Molecular Interactions: this compound can induce the degradation of PARP and BRCA1, which are critical proteins in DNA damage repair[4][6]. This effect contributes to its cytotoxicity but may occur independently of or parallel to ROS generation.
-
Chemical Reactivity: this compound can react with cellular thiols and catalytically oxidize hydrogen sulfide (H2S)[6][7]. These interactions can perturb cellular redox balance and signaling pathways in ways not directly related to SOD1's dismutase activity.
Recommendation: To confirm that an observed effect is SOD1-dependent, consider performing rescue experiments. For example, overexpressing SOD1 in your cells might reverse the effects of this compound treatment[1].
dot
Caption: Known and potential mechanisms of action for this compound.
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various contexts. Note the variability based on cell type and assay conditions.
| Parameter | Value | Cell Line / System | Duration | Reference |
| SOD1 Enzyme Inhibition | 1.07 µM | Enzyme Assay | N/A | |
| Cell Viability | 2.5 µM | ANBL6-WT (Multiple Myeloma) | 48 h | |
| Cell Viability | 4.6 µM | ANBL6-BR (Multiple Myeloma) | 48 h | [2] |
| Cell Proliferation | 0.8 µM | NCI H358 (NSCLC) | N/A | [1] |
| Cell Proliferation | 3.5 µM | NCI H358 (SOD1 Overexpression) | N/A | [1] |
| Cytotoxicity (EC50) | 1.36 µM | Trypanosoma brucei | N/A | [8] |
Experimental Protocol Guide
General Protocol: Cell Viability (MTT/XTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Adherent cells of choice
-
Complete growth medium
-
This compound powder
-
100% DMSO
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform serial dilutions in complete growth medium to create 2X working concentrations of your desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Your '0 µM' sample should contain the highest percentage of DMSO used in the dilutions to serve as the vehicle control.
-
Aspirate the medium from the cells and add 100 µL of the appropriate 2X working solution to each well. This will result in a 1X final concentration.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound = 98 HPLC 41931-13-9 [sigmaaldrich.com]
- 4. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to do a Proper Cell Culture Quick Check | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of LCS-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the superoxide dismutase 1 (SOD1) inhibitor, LCS-1. Given that this compound is soluble in DMSO, it is presumed to have poor aqueous solubility, a common hurdle for in vivo applications of small molecule inhibitors. The following guidance is based on established strategies for enhancing the bioavailability of poorly soluble compounds.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low efficacy and high variability. Could this be a bioavailability issue?
A1: Yes, low efficacy and high variability in in vivo studies are classic signs of poor oral bioavailability. Poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal (GI) tract, resulting in low and erratic absorption.[1] It is crucial to ensure that this compound is adequately absorbed and reaches systemic circulation in a concentration sufficient to exert its therapeutic effect.
Q2: What are the primary formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?
A2: For a compound with poor aqueous solubility, several formulation strategies can be employed. The most common and effective approaches include:
-
Particle Size Reduction: Techniques like preparing a nanosuspension increase the surface area of the drug, which can significantly enhance the dissolution rate.[5]
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism in the liver.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer carrier in its high-energy, amorphous form can improve its apparent solubility and dissolution.[1][8]
Q3: How do I choose the best formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound and the experimental context. A good starting point is to determine its Biopharmaceutics Classification System (BCS) class. Assuming high permeability (due to its small molecule nature) and low solubility, this compound would likely be a BCS Class II compound. For these compounds, enhancing the dissolution rate is key. Both nanosuspensions and SEDDS are excellent strategies for BCS Class II drugs.[1][5][6] We recommend starting with a nanosuspension due to the relative simplicity of preparation for preclinical studies.
Q4: Can I simply dissolve this compound in a co-solvent like DMSO for oral administration?
A4: While this compound is soluble in DMSO, administering it orally in a high concentration of this solvent is generally not recommended for in vivo studies. High concentrations of organic solvents can be toxic to animals and can cause the drug to precipitate out of solution when it comes into contact with the aqueous environment of the GI tract. This can lead to even more erratic absorption. Using co-solvents as part of a more complex formulation, like a SEDDS, is a more robust approach.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low and inconsistent plasma concentrations of this compound after oral dosing. | Poor dissolution of this compound in the GI tract due to low aqueous solubility. | 1. Prepare a Nanosuspension: Reduce the particle size of this compound to the sub-micron range to increase its surface area and dissolution velocity. See the detailed protocol below. 2. Develop a SEDDS formulation: This will present this compound in a solubilized form within a lipid emulsion in the gut, which can enhance absorption. See the detailed protocol below. |
| High inter-animal variability in pharmacokinetic (PK) data. | The absorption of your current this compound formulation is highly dependent on the physiological state of the animal (e.g., fed vs. fasted state). | 1. Standardize Dosing Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize variability. 2. Switch to a Robust Formulation: Lipid-based formulations like SEDDS can help reduce the impact of food on drug absorption, leading to more consistent PK profiles.[6][7] |
| No discernible therapeutic effect in efficacy models, despite confirming in vitro activity. | The systemic exposure of this compound is below the therapeutic threshold required to engage its target, SOD1, and induce downstream effects. | 1. Conduct a Dose-Escalation PK Study: Use an improved formulation (nanosuspension or SEDDS) to determine the dose required to achieve target plasma concentrations. 2. Correlate PK with Pharmacodynamics (PD): Measure a target engagement biomarker in your in vivo model to confirm that this compound is reaching its site of action at a sufficient concentration. |
Data Presentation: Impact of Formulation on this compound Bioavailability (Hypothetical Data)
The following tables present hypothetical pharmacokinetic data to illustrate the potential improvements in this compound bioavailability when switching from a simple suspension to more advanced formulations in a rat model.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| Aqueous Suspension | 50 | 150 ± 45 | 4.0 | 980 ± 350 |
| Nanosuspension | 50 | 780 ± 120 | 1.5 | 5,500 ± 980 |
| SEDDS | 50 | 950 ± 150 | 1.0 | 7,200 ± 1,100 |
Table 2: Relative Bioavailability of Improved Formulations
| Formulation | Relative Bioavailability (%) vs. Aqueous Suspension |
| Nanosuspension | 561% |
| SEDDS | 735% |
These data are for illustrative purposes only and represent the expected trend when improving the formulation of a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
This protocol describes a method for preparing a nanosuspension of this compound suitable for preclinical oral dosing.[5][9]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Purified water
-
Zirconium oxide milling beads (0.5 mm diameter)
-
High-energy bead mill
Procedure:
-
Prepare the Stabilizer Solution: Prepare a 1% (w/v) solution of HPMC and 1% (w/v) Tween 80 in purified water. For example, dissolve 100 mg of HPMC and 100 mg of Tween 80 in 10 mL of water.
-
Create the Pre-suspension: Weigh out the desired amount of this compound (e.g., 100 mg) and add it to the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to form a coarse suspension.
-
Milling:
-
Add the pre-suspension to the milling chamber of the bead mill.
-
Add an equal volume of zirconium oxide beads to the chamber.
-
Mill at a high speed (e.g., 2000 rpm) for 2-4 hours. Monitor the temperature to ensure it does not exceed 40°C.
-
-
Particle Size Analysis: After milling, take a small aliquot of the suspension and dilute it with purified water. Measure the particle size using a dynamic light scattering (DLS) instrument. The target mean particle size should be below 500 nm with a polydispersity index (PDI) of less than 0.3.
-
Separation and Storage: Separate the nanosuspension from the milling beads by decanting or using a sieve. Store the final nanosuspension at 2-8°C. Ensure to re-disperse thoroughly before each use.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the steps to develop a liquid SEDDS formulation for this compound.[6][7][10]
Materials:
-
This compound powder
-
Oil phase (e.g., Labrafac™ CC)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® P)
-
Vortex mixer
-
Heated magnetic stirrer
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing a Ternary Phase Diagram:
-
Based on the solubility results, select an oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of the three components (e.g., from 10:0:90 to 0:90:10).
-
For each ratio, add a small amount to water and observe the emulsification process. Identify the region that forms a clear or slightly bluish, stable microemulsion. This is your self-emulsifying region.
-
-
Preparation of this compound loaded SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram (e.g., 20% Labrafac CC, 50% Tween 80, 30% Transcutol P).
-
Add the required amount of this compound to this mixture.
-
Gently heat (to ~40°C) and vortex until the this compound is completely dissolved, resulting in a clear, homogenous liquid.
-
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the resulting emulsion and measure the globule size using DLS. The target is a mean droplet size of less than 200 nm.
-
-
Storage: Store the final liquid SEDDS formulation in a sealed container at room temperature.
Visualizations
Signaling Pathways Affected by this compound
This compound inhibits SOD1, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress induces DNA damage and modulates key signaling pathways like MAPK/ERK and PI3K/Akt/mTOR, ultimately leading to apoptosis in cancer cells.[11][12][13][14][15][16][17][18][19]
Caption: Signaling cascade initiated by this compound, leading to cancer cell apoptosis.
Experimental Workflow for Improving In Vivo Bioavailability
This workflow outlines a systematic approach to enhancing the in vivo bioavailability of a poorly soluble compound like this compound, from initial characterization to in vivo testing.[20][21][22][23]
Caption: A systematic workflow for formulation development to improve bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. research.monash.edu [research.monash.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. The MAPK/ERK cascade targets both Elk-1 and cAMP response element-binding protein to control long-term potentiation-dependent gene expression in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of Tsc1/Tsc2 activates mTOR and disrupts PI3K-Akt signaling through downregulation of PDGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lktlabs.com [lktlabs.com]
- 17. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. curtiscoulter.com [curtiscoulter.com]
- 22. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
Technical Support Center: Minimizing Off-Target Effects of LCS-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of LCS-1, a potent inhibitor of Superoxide Dismutase 1 (SOD1). Our goal is to help you achieve reliable and reproducible experimental results by minimizing potential off-target effects. This resource offers frequently asked questions (FAQs), in-depth troubleshooting guides, detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Superoxide Dismutase 1 (SOD1). By inhibiting SOD1, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress can induce DNA damage and subsequently trigger p53-independent and caspase-independent cell death in cancer cells.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a known SOD1 inhibitor, studies have shown that it can induce cytotoxicity in cells that do not express SOD1, indicating that it has off-target effects.[3] The exact molecular off-targets have not been extensively characterized in publicly available literature. Therefore, it is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.
Q3: How can I minimize off-target effects in my experiments with this compound?
A3: Minimizing off-target effects is critical for data integrity. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve should be established for your specific cell line and assay.
-
Use of Controls: Always include appropriate controls, such as a vehicle-only control and a positive control for SOD1 inhibition if available.
-
Orthogonal Approaches: Validate key findings using a different SOD1 inhibitor with a distinct chemical structure or by using genetic approaches like siRNA or CRISPR/Cas9 to knock down SOD1.
-
Time-Course Experiments: Limit the exposure time of cells to this compound to the minimum required to observe the on-target effect.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected cytotoxicity observed in a cell line with low or no SOD1 expression.
-
Possible Cause: This is a strong indicator of an off-target effect. This compound is known to have cytotoxic effects that are independent of SOD1 inhibition.[3]
-
Troubleshooting Steps:
-
Confirm SOD1 Expression: Verify the SOD1 expression level in your cell line by Western blot or qPCR.
-
Perform a Dose-Response Comparison: Compare the cytotoxic IC50 of this compound in your low/no SOD1 expressing cell line with a cell line known to be sensitive to SOD1 inhibition. A similar IC50 value would suggest a potent off-target effect.
-
Off-Target Profiling: If resources permit, consider performing a broad off-target screening assay, such as a kinome scan or a safety pharmacology panel, to identify potential off-target proteins.
-
Issue 2: Inconsistent or irreproducible results between experiments.
-
Possible Cause 1: Reagent Instability. this compound, like many small molecules, can degrade over time or with improper storage.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a recent stock.
-
Proper Storage: Store the stock solution of this compound at -20°C or -80°C and protect it from light.
-
-
Possible Cause 2: Cellular Health and Confluency. The physiological state of your cells can significantly impact their response to treatment.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Monitor Cell Health: Regularly check for signs of stress or contamination in your cell cultures.
-
Issue 3: The observed phenotype does not correlate with increased Reactive Oxygen Species (ROS).
-
Possible Cause: The observed phenotype may be due to an off-target effect that is independent of ROS production.
-
Troubleshooting Steps:
-
Measure ROS Levels: Use a reliable method, such as a DCFDA-based assay, to quantify intracellular ROS levels after this compound treatment.
-
Use a ROS Scavenger: Treat cells with a ROS scavenger, such as N-acetylcysteine (NAC), prior to this compound treatment. If the phenotype is not rescued, it is likely ROS-independent.
-
Investigate Alternative Pathways: Consider that this compound may be modulating other signaling pathways.
-
Data Presentation
Clear and structured data presentation is essential for interpreting experimental outcomes.
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| SOD1 Inhibition IC50 | 1.07 µM | Purified SOD1 Enzyme | [MedChemExpress] |
| Cytotoxic IC50 | ~0.8 µM | H358 Lung Adenocarcinoma | [ResearchGate] |
Table 2: Example of Off-Target Kinase Profiling Data for this compound (Hypothetical Data)
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound, as such data is not publicly available. It is intended to show how off-target kinase profiling data would be presented.
| Kinase | Percent Inhibition @ 1 µM this compound | IC50 (µM) |
| Kinase A | 85% | 0.5 |
| Kinase B | 60% | 2.1 |
| Kinase C | 15% | >10 |
| Kinase D | 5% | >10 |
Experimental Protocols
Protocol 1: SOD Activity Assay (Colorimetric)
This protocol provides a method to measure SOD activity in cell lysates.
-
Cell Lysate Preparation: a. Harvest cells and wash with cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate.
-
Assay Procedure (using a commercial kit): a. Prepare the reaction mixture according to the manufacturer's instructions (typically contains a tetrazolium salt and a xanthine oxidase system to generate superoxide). b. Add a standardized amount of cell lysate to the reaction mixture in the presence and absence of this compound at various concentrations. c. Incubate at the recommended temperature and time. d. Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader. e. Calculate the percent inhibition of SOD activity by this compound.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Preparation: a. Plate cells in a 96-well plate and allow them to adhere overnight.
-
Staining and Treatment: a. Wash cells with warm PBS. b. Incubate cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark. c. Wash cells with PBS to remove excess probe. d. Treat cells with this compound at the desired concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measurement: a. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader at various time points.
Protocol 3: DNA Damage Assessment (γH2AX Staining)
This protocol detects DNA double-strand breaks.
-
Cell Treatment: a. Grow cells on coverslips or in a multi-well plate. b. Treat cells with this compound for the desired time.
-
Immunofluorescence Staining: a. Fix cells with 4% paraformaldehyde. b. Permeabilize cells with 0.25% Triton X-100 in PBS. c. Block with 1% BSA in PBST. d. Incubate with a primary antibody against phosphorylated H2AX (γH2AX). e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain nuclei with DAPI.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number and intensity of γH2AX foci per nucleus.
Protocol 4: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: a. Treat cells in suspension or adherent cells (which are then trypsinized) with this compound.
-
Staining: a. Wash cells with cold PBS. b. Resuspend cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI). d. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Mandatory Visualizations
References
- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
LCS-1 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SOD1 inhibitor, LCS-1. The information is intended for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Lung Cancer Screen 1) is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1).[1][2] Its primary mechanism involves inhibiting the enzymatic activity of SOD1, which leads to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[2][3] This increase in ROS can induce DNA damage and trigger cell death, particularly in cancer cells that already have high levels of oxidative stress.[2][3]
Q2: Beyond SOD1 inhibition, are there other reported effects of this compound?
A2: Yes, studies have shown that this compound can have effects beyond direct SOD1 inhibition. It has been reported to induce the degradation of PARP and BRCA1, which are key proteins in DNA damage repair pathways.[2][3] This multi-faceted action contributes to its cytotoxic effects in cancer cells.[3] There is also evidence suggesting potential off-target effects, as this compound has shown cytotoxicity in cells that do not express SOD1, indicating that its mode of action can be complex.[4]
Q3: What are the typical concentrations used for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Reported IC50 values (the concentration that inhibits 50% of cell viability) for a 48-hour treatment range from 2.5 µM to 4.6 µM in multiple myeloma cell lines.[1] For other cell types, concentrations ranging from nanomolar to low micromolar have been used.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay Results
Question: I am observing significant well-to-well and plate-to-plate variability in my cell viability assays (e.g., MTT, CellTiter-Glo) when treating with this compound. What could be the cause?
Answer: High variability in cell viability assays with this compound can stem from several factors, often related to its ROS-dependent mechanism of action.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Cellular Confluency & Density | Cells at different densities have varying metabolic rates and sensitivity to oxidative stress. Ensure you seed cells at a consistent density across all wells and plates. Create a standard operating procedure (SOP) for cell seeding. |
| Inconsistent this compound Compound Handling | Repeated freeze-thaw cycles of the this compound stock can lead to degradation. Prepare small, single-use aliquots of your stock solution. Always perform a final dilution in fresh media just before adding to the cells. |
| Variations in Serum & Media | Serum contains antioxidants that can neutralize ROS, affecting this compound's potency. Use the same batch of serum for a set of experiments. If variability persists, consider reducing the serum concentration during treatment, but validate that this does not independently affect cell health. |
| Assay Timing | The cytotoxic effects of this compound are time-dependent.[2] Ensure that the incubation time after adding this compound is precisely controlled for all plates. Staggering the addition of reagents can help maintain consistent timing. |
| General Assay Precision | To monitor the technical performance of your assay, it's important to understand typical variability metrics. |
Table 1: General Assay Performance Benchmarks
| Parameter | Acceptable Range | Description |
| Intra-assay CV% | < 10% | The coefficient of variation for replicate samples within the same plate.[5] |
| Inter-assay CV% | < 15% | The coefficient of variation for the same control samples run on different plates and/or different days.[5] |
CV% (Coefficient of Variation) = (Standard Deviation / Mean) * 100. These are general guidelines; specific assay performance may vary.
Issue 2: Inconsistent Measurement of Reactive Oxygen Species (ROS)
Question: My ROS measurements using probes like DCFDA or CellROX are inconsistent after this compound treatment. Why might this be happening?
Answer: Measuring ROS can be challenging due to its transient and reactive nature. Consistency is key.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Probe Photostability and Handling | Fluorescent ROS probes can be sensitive to light. Protect the probe from light during all steps of the experiment. Prepare the probe solution immediately before use. |
| Timing of Measurement | ROS production can be an early and sometimes transient event. Perform a time-course experiment (e.g., measuring at 1, 4, 8, and 16 hours post-treatment) to identify the peak ROS production window for your specific cell model.[1] |
| Cellular Health at Time of Assay | If cells are already dying or are overly confluent, ROS measurements can be skewed. Ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Interaction with Media Components | Some components in cell culture media, like phenol red or certain antioxidants, can interfere with ROS probes. Consider using phenol red-free media and be aware of antioxidant levels in your supplements. |
Issue 3: this compound Shows Lower Than Expected Potency or No Effect
Question: I am not observing the expected cytotoxic effect of this compound in my cell line, even at concentrations reported in the literature. What should I check?
Answer: A lack of potency can be due to the specific biology of your cell line or technical issues with the compound or protocol.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Antioxidant Capacity of Cell Line | Some cell lines have robust intrinsic antioxidant systems (e.g., high glutathione levels) that can neutralize the ROS induced by this compound.[3] Measure the baseline antioxidant capacity of your cells (e.g., using a GSH/GSSG assay). You may need to use higher concentrations of this compound or co-treat with an antioxidant system inhibitor. |
| Compound Inactivity | The this compound may have degraded. Verify the compound's activity in a positive control cell line known to be sensitive to this compound. If you suspect degradation, obtain a fresh batch of the compound. |
| Off-Target vs. On-Target Effects | The primary cytotoxic mechanism in your cell line might not be SOD1-dependent.[4] To verify that the observed effect is due to SOD1 inhibition, consider experiments like overexpressing SOD1 to see if it rescues the cells from this compound treatment. |
| Incorrect IC50 Reference | The potency of this compound is highly cell-line dependent. The published IC50 value may not be relevant to your specific model. |
Table 2: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | Treatment Duration | IC50 (µM) |
| ANBL6-WT | Multiple Myeloma (Bortezomib-sensitive) | 48 hours | 2.5[1] |
| ANBL6-BR | Multiple Myeloma (Bortezomib-resistant) | 48 hours | 4.6[1] |
| MM.1S | Multiple Myeloma | Not specified | IC50 for SOD1 activity: 1.07[1] |
This table illustrates the variability in potency across different cell lines and should be used as a reference, not an absolute value for your experiments.
Key Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
This protocol provides a general workflow for assessing the dose-response effect of this compound on the viability of adherent cells.
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed cells in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, create a dilution series from 20 µM down to 0 µM (vehicle control).
-
Carefully remove 50 µL of media from each well and add 50 µL of the 2X this compound dilutions to achieve the final desired concentrations (1X).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
Resazurin Staining:
-
Prepare a working solution of Resazurin (e.g., 44 µM) in sterile PBS.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the background fluorescence (media-only wells) and normalize the data to the vehicle control wells to calculate percent viability.
-
Protocol 2: Intracellular ROS Detection using DCFDA
This protocol describes how to measure changes in intracellular ROS levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Treat cells with this compound at the desired concentration(s) and for the optimal time determined from a time-course experiment. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
-
DCFDA Loading:
-
Prepare a 10 µM working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in pre-warmed serum-free medium.
-
Remove the treatment media from the cells and wash once with 100 µL of warm PBS.
-
Add 100 µL of the DCFDA loading solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS or phenol red-free media to each well.
-
Immediately measure fluorescence on a plate reader with an excitation of ~485 nm and an emission of ~535 nm.
-
Normalize the fluorescence signal of treated cells to the vehicle control to determine the fold change in ROS levels.
-
Visualizations
Caption: Mechanism of action for this compound in cancer cells.
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. salimetrics.com [salimetrics.com]
Navigating Inconsistent Results with LCS-1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding inconsistent results when working with LCS-1, a superoxide dismutase 1 (SOD1) inhibitor. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Troubleshooting Guide: Inconsistent Efficacy of this compound
Researchers may occasionally observe variability in the cytotoxic or inhibitory effects of this compound between experiments. This guide provides a systematic approach to identifying and resolving these inconsistencies.
Question: We are observing significant variability in the IC50 value of this compound across different batches of experiments. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent IC50 values for this compound can stem from several factors, ranging from procedural variability to biological differences. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Reagent Stability and Handling
Small molecule inhibitors like this compound can be sensitive to storage and handling conditions.
-
Solution:
-
Ensure this compound is stored at the recommended temperature and protected from light.
-
Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Verify the final concentration of the solvent in your experimental media is consistent and non-toxic to the cells.
-
Potential Cause 2: Cell-Based Assay Variability
Cellular health and experimental setup are common sources of inconsistent results in cell-based assays.[1][2]
-
Solution:
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Overly high or low cell numbers can alter the apparent efficacy of the compound.[1]
-
Cell Passage Number: Use cells within a defined and low passage number range to avoid phenotypic drift that can affect drug sensitivity.[1]
-
Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of cells and reagents.[1]
-
Edge Effects: To mitigate the "edge effect" in microplates, avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.[1]
-
Potential Cause 3: Biological Factors
The cellular environment and intrinsic properties of the cell line can influence the activity of this compound.
-
Solution:
-
Basal ROS Levels: Since this compound's primary mechanism involves the induction of reactive oxygen species (ROS), variations in basal ROS levels between cell cultures can impact its effectiveness.[3] Consider measuring basal ROS levels as a quality control step.
-
Expression of SOD1 and Related Enzymes: While this compound inhibits SOD1, the overall cellular response can be influenced by the expression levels of other antioxidant enzymes.[3] If possible, perform baseline characterization of your cell model's antioxidant enzyme profile.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular physiology and response to treatments. Regularly test your cell cultures for mycoplasma.
-
Summary of Troubleshooting Parameters
| Parameter | Recommendation | Rationale |
| This compound Stock Solution | Prepare fresh for each experiment; avoid multiple freeze-thaw cycles. | Ensures consistent compound potency. |
| Cell Seeding Density | Maintain a consistent density (e.g., 5,000 cells/well in a 96-well plate). | Affects cell growth rate and drug response. |
| Cell Passage Number | Use cells between passages 5 and 15. | Minimizes phenotypic and genotypic drift.[1] |
| Final Solvent Conc. | Keep consistent and below 0.1% (v/v) for DMSO. | High solvent concentrations can be toxic to cells. |
| Incubation Time | Standardize treatment duration (e.g., 24, 48, 72 hours). | This compound's effects are time-dependent.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of superoxide dismutase 1 (SOD1).[4] Its primary mechanism of action involves inhibiting SOD1's enzymatic activity, leading to an accumulation of reactive oxygen species (ROS).[3][5] This increase in oxidative stress can induce DNA damage and trigger ROS-dependent cell death.[3][5]
Q2: Are there known off-target effects of this compound that could contribute to inconsistent results?
A2: Yes, some studies suggest that the cytotoxic effects of this compound may not be solely due to SOD1 inhibition.[6] It has been observed to have effects in organisms that lack SOD1, indicating potential off-target activities.[6] Researchers should be aware that this compound might influence other cellular pathways, which could contribute to variability in experimental outcomes depending on the cell type and context.
Q3: How does this compound induce cell death?
A3: this compound-induced cell death is primarily mediated by the accumulation of ROS.[3] This oxidative stress leads to DNA damage.[5] Furthermore, this compound has been shown to induce the degradation of PARP and BRCA1, which are critical proteins in DNA damage repair pathways.[3][5] The inhibition of these repair mechanisms in the presence of increased DNA damage ultimately leads to cell death.[3][5] Some studies indicate this cell death is p53-independent.[3]
Q4: What experimental controls should be included when working with this compound?
A4: To ensure the reliability of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: A compound with a known and well-characterized cytotoxic effect in your cell line.
-
ROS Scavenger Co-treatment: To confirm that the observed effects are ROS-dependent, co-treat cells with this compound and a ROS scavenger like N-acetylcysteine (NAC). A reversal of the this compound phenotype would support a ROS-mediated mechanism.[3]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol describes how to measure changes in intracellular ROS levels following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the cell viability protocol. Include a positive control for ROS induction (e.g., H2O2).
-
DCFH-DA Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add DCFH-DA staining solution (e.g., 10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS production.
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental workflow and the mechanism of this compound, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the effects of this compound.
Caption: The signaling pathway of this compound induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating LCS-1 as a Selective SOD1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LCS-1, a known inhibitor of Superoxide Dismutase 1 (SOD1), with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to SOD1 Inhibition
Superoxide Dismutase 1 (SOD1) is a critical enzyme in cellular antioxidant defense, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. Dysregulation of SOD1 activity has been implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target. This guide focuses on the validation of this compound as a selective SOD1 inhibitor by comparing its performance against other known inhibitors such as ATN-224, LD100, and Chebulinic Acid.
Comparative Analysis of SOD1 Inhibitors
The following tables summarize the key performance indicators of this compound and its alternatives based on available experimental data.
Table 1: In Vitro Efficacy of SOD1 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | SOD1 Inhibition IC50 | Cell Growth Inhibition IC50 | Source(s) |
| This compound | SOD1 | Binds to SOD1 and disrupts its enzymatic activity.[1] | 1.07 µM[1] | 0.20 µM (median, 10/27 adenocarcinoma cell lines)[1] | [1] |
| ATN-224 | SOD1, Copper Chelator | Reduces SOD1 activity by decreasing the availability of its essential cofactor, copper.[2] | 17.5 nM (in endothelial cells); 0.33 µM (purified bovine SOD1); 2.91 µM (human blood cells)[2] | Varies by cell line | [2] |
| LD100 | SOD1 | Efficient copper-chelating and specific SOD1 inhibitor.[3][4] | Nanomolar range (specific value not reported)[3][4] | Not reported | [3][4] |
| Chebulinic Acid | Antioxidant, potential SOD1 downregulator | Downregulates the expression and reduces the enzyme activity of SOD1.[5] | Not reported for direct enzymatic inhibition | Varies by cell line | [5] |
Table 2: Cellular Effects and Potential Off-Target Considerations
| Inhibitor | Cellular Effects | Potential Off-Target Effects & Other Considerations | Source(s) |
| This compound | Induces ROS production and apoptosis in various cancer cell lines.[1][5] | Cytotoxic activity may not be solely due to SOD1 inhibition.[6] Can induce degradation of PARP and BRCA1.[5] | [1][5][6] |
| ATN-224 | Inhibits angiogenesis and tumor growth.[2] Induces peroxynitrite-dependent cell death in hematological malignancies.[7] | As a copper chelator, its effects may not be exclusively mediated by SOD1 inhibition.[2] Can inhibit other copper-dependent enzymes. | [2][7] |
| LD100 | Selectively promotes apoptosis in cancer cells by regulating the ROS signaling network.[3][4] | Reported to not impact the activity of other copper proteins and enzymes.[3][4] | [3][4] |
| Chebulinic Acid | Exhibits broad antioxidant, anti-inflammatory, and antiproliferative activities.[8] | Acts on multiple cellular pathways; not a specific SOD1 inhibitor. | [8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate key signaling pathways affected by SOD1 inhibition and standardized experimental workflows.
Signaling Pathway of SOD1 Inhibition-Induced Apoptosis
Experimental Workflow for Validating SOD1 Inhibitors
Detailed Experimental Protocols
SOD Activity Assay (Xanthine Oxidase Method)
This assay measures SOD activity by assessing the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals generated by the xanthine-xanthine oxidase system.
-
Reagents:
-
WST-1 solution
-
Enzyme working solution (containing Xanthine Oxidase)
-
Assay buffer
-
Sample (cell lysate or purified enzyme) containing SOD
-
SOD1 inhibitor (e.g., this compound)
-
-
Procedure:
-
Prepare samples and standards at desired concentrations.
-
To a 96-well plate, add samples, standards, and blanks.
-
Add the SOD1 inhibitor at various concentrations to the appropriate wells.
-
Add WST-1 working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution (xanthine oxidase).
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of the superoxide dismutase activity. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 formazan formation by 50%.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Cell culture medium
-
Cells of interest
-
SOD1 inhibitor (e.g., this compound)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SOD1 inhibitor and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Intracellular ROS Detection Assay (DCFH-DA Assay)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species.
-
Reagents:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
SOD1 inhibitor (e.g., this compound)
-
Positive control (e.g., H₂O₂)
-
-
Procedure:
-
Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading or plates for microscopy).
-
Treat cells with the SOD1 inhibitor for the desired time.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
The fluorescence intensity is proportional to the level of intracellular ROS.
-
Conclusion
The validation of this compound as a selective SOD1 inhibitor requires a multifaceted approach, including direct enzymatic assays and cell-based functional assays. This guide provides a comparative framework for evaluating this compound against other SOD1 inhibitors. While this compound demonstrates potent SOD1 inhibition, researchers should consider its potential off-target effects in their experimental designs. ATN-224 offers an alternative with a different mechanism of action, though its copper-chelating nature also warrants consideration of broader cellular impacts. LD100 shows promise as a highly specific inhibitor, and further characterization of its properties is anticipated. Chebulinic acid represents a natural product with broader antioxidant activities that include the modulation of SOD1 expression. The provided experimental protocols offer a standardized methodology for the in-house validation and comparison of these and other potential SOD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of this compound is not Only due to Inhibition of SOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (ATN-224) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to SOD1 Inhibitors: LCS-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Superoxide dismutase 1 (SOD1) is a critical enzyme in cellular defense against oxidative stress, catalyzing the dismutation of superoxide radicals. Its role in various pathologies, including neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and in the progression of certain cancers, has made it a compelling target for therapeutic intervention. This guide provides a comparative analysis of LCS-1, a notable SOD1 inhibitor, alongside other prominent small molecules and antisense oligonucleotides that target this enzyme. The information is supported by experimental data to aid researchers in their evaluation of these compounds.
Mechanism of Action: A Diverse Approach to SOD1 Inhibition
SOD1 inhibitors can be broadly categorized based on their mechanism of action. Small molecule inhibitors like this compound, ATN-224, pyrimethamine, and ebselen directly or indirectly affect the enzyme's function. In contrast, antisense oligonucleotides (ASOs) such as Tofersen and Jacifusen prevent the synthesis of the SOD1 protein altogether.
This compound acts as a direct inhibitor of SOD1's enzymatic activity. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn induces DNA damage and apoptosis in cancer cells. A key aspect of its mechanism involves the subsequent degradation of PARP and BRCA1, crucial proteins in DNA damage repair pathways.
ATN-224 (tetrathiomolybdate) functions as a copper chelator. By depleting the bioavailable copper, an essential cofactor for SOD1's catalytic activity, ATN-224 indirectly inhibits the enzyme. This disruption of copper homeostasis also affects other copper-dependent processes in the cell.
Pyrimethamine , an antimalarial drug, has been investigated for its ability to reduce SOD1 protein levels, although its precise mechanism of SOD1 reduction is not fully elucidated.
Ebselen , a seleno-organic compound, has been shown to stabilize the dimeric form of SOD1, which is the active conformation. By preventing the dissociation of the dimer into monomers, which are prone to aggregation, ebselen can be particularly relevant in the context of ALS-associated SOD1 mutations.
Antisense Oligonucleotides (ASOs) like Tofersen and Jacifusen are synthetic strands of nucleic acids that bind to the messenger RNA (mRNA) of SOD1. This binding targets the SOD1 mRNA for degradation, thereby preventing the translation of the mRNA into the SOD1 protein.
Quantitative Comparison of SOD1 Inhibitors
The following tables summarize key quantitative data for this compound and a selection of other SOD1 inhibitors, providing a basis for comparison of their potency and cellular effects.
| Inhibitor | Target | IC50 (SOD1 Inhibition) | Cell Line | Reference |
| This compound | SOD1 Enzyme Activity | 1.07 µM | Purified SOD1 | [1] |
| ATN-224 | Copper (indirect SOD1 inhibition) | 17.5 nM | Endothelial cells | [2] |
| 185 ± 65 nM | A431 cells | [2] | ||
| Pyrimethamine | SOD1 Protein Levels | Not an enzyme inhibitor | N/A | [3][4] |
| Ebselen | SOD1 Dimer Stabilization | Not an enzyme inhibitor | N/A | [5][6] |
Table 1: In Vitro Inhibition of SOD1 Activity. This table presents the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against SOD1. Note that pyrimethamine and ebselen do not directly inhibit enzymatic activity in the same manner as this compound and ATN-224.
| Inhibitor | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | H358 (Lung Adenocarcinoma) | 0.8 µM | [1] |
| U251, U87 (Glioma) | Dose- and time-dependent cell death | [7] | |
| ATN-224 | HUVEC (Endothelial) | 1.4 ± 0.3 µM | [2] |
| A431 (Epidermoid Carcinoma) | 4.5 ± 0.40 µM (for proliferation) | [2] | |
| Pyrimethamine | PC12 (Pheochromocytoma) | LD50 = 2.8 µM | [8] |
| HeLa (Cervical Cancer) | 41% viability reduction at 2.5 µM | [8] |
Table 2: Cytotoxicity of Small Molecule SOD1 Inhibitors in Various Cell Lines. This table shows the half-maximal inhibitory concentration (IC50) or other measures of cytotoxicity for the inhibitors in different cancer and non-cancer cell lines.
| Inhibitor | Disease Model | Effect | Reference |
| Tofersen | SOD1-ALS Patients | Reduction in CSF SOD1 protein | [3] |
| Jacifusen | FUS-ALS Patients | Reduction in toxic FUS protein | [6] |
Table 3: Effects of Antisense Oligonucleotide SOD1 Inhibitors. This table highlights the primary outcome of ASO-based therapies, which is the reduction of the target protein levels in clinical settings.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Mechanisms of action for different classes of SOD1 inhibitors.
Caption: General workflows for SOD activity and cell viability assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of commonly used protocols for assessing SOD1 inhibition and its cellular consequences.
SOD1 Activity Assay (Xanthine Oxidase/WST-1 Method)
This assay measures the ability of SOD1 to dismutate superoxide radicals generated by the xanthine oxidase system.
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer on ice. Centrifuge to remove debris and collect the supernatant containing SOD1.
-
Reagent Preparation: Prepare a working solution of a water-soluble tetrazolium salt (e.g., WST-1) and an enzyme working solution containing xanthine oxidase.
-
Assay Procedure:
-
Add samples to a 96-well plate.
-
Add the WST-1 working solution to all wells.
-
Initiate the reaction by adding the xanthine oxidase working solution.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Data Analysis: Measure the absorbance at a wavelength specific to the formazan product (e.g., 450 nm). The inhibition of the colorimetric reaction is proportional to the SOD activity in the sample. A standard curve using purified SOD1 is used for quantification.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the SOD1 inhibitor and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570-600 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Other Cell Viability Assays
-
alamarBlue™ Assay: This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. It is a non-toxic assay that allows for continuous monitoring of cell viability.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. This method provides a direct count of live and dead cells.
Conclusion
The landscape of SOD1 inhibitors is diverse, with compounds that employ distinct mechanisms to modulate the enzyme's activity or expression. This compound stands out as a direct enzymatic inhibitor with demonstrated efficacy in cancer cell lines. Its comparison with other small molecules like the indirect inhibitor ATN-224 and the protein stabilizer ebselen reveals the multifaceted approaches to targeting SOD1. Furthermore, the advent of antisense oligonucleotides like Tofersen has opened new avenues for treating SOD1-linked neurodegenerative diseases. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific biological context and the desired molecular outcome. The data and protocols presented in this guide are intended to provide a solid foundation for such evaluations.
References
- 1. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimethamine significantly lowers cerebrospinal fluid Cu/Zn superoxide dismutase in amyotrophic lateral sclerosis patients with SOD1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimethamine decreases levels of SOD1 in leukocytes and cerebrospinal fluid of ALS patients: a phase I pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. The cysteine-reactive small molecule ebselen facilitates effective SOD1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for inhibitors of the SOD1 gene promoter: pyrimethamine does not reduce SOD1 levels in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Liproxstatin-1 and its Analogs in the Inhibition of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Liproxstatin-1 (LCS-1), a potent ferroptosis inhibitor, and its analogs. By examining their biological activities, mechanisms of action, and structure-activity relationships (SAR), this document aims to furnish researchers with the necessary information to select and utilize these compounds in their studies. The information is supported by experimental data and detailed methodologies for key assays.
Introduction to Ferroptosis and its Inhibition
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Unlike apoptosis, it is a caspase-independent process. This unique cell death pathway is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The inhibition of ferroptosis has therefore emerged as a promising therapeutic strategy.
Liproxstatin-1 (this compound) is a spiroquinoxalinamine derivative identified as a potent inhibitor of ferroptosis. Its mechanism of action primarily involves the suppression of lipid peroxidation. This compound and its analogs function as radical-trapping antioxidants (RTAs), neutralizing lipid peroxyl radicals to halt the chain reaction of lipid peroxidation. Key cellular targets and pathways influenced by these inhibitors include Glutathione Peroxidase 4 (GPX4) and Ferroptosis Suppressor Protein 1 (FSP1).
Comparative Analysis of this compound and its Analogs
Recent research has focused on the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. These analogs can be broadly categorized based on their core chemical scaffolds.
Phenothiazine-Based Analogs
A significant class of this compound analogs is based on the phenothiazine scaffold. These compounds have demonstrated potent anti-ferroptotic activity, in some cases surpassing that of this compound and another well-known ferroptosis inhibitor, Ferrostatin-1. Structure-activity relationship (SAR) studies have revealed that modifications to the phenothiazine core can significantly impact their efficacy. For instance, the introduction of a vinyl group at the 2-position of the phenothiazine ring has led to the discovery of highly potent inhibitors with reduced off-target effects, such as hERG inhibition[1].
Olanzapine Derivatives
Starting from the FDA-approved drug olanzapine, which exhibits ferroptosis inhibitory activity, a series of derivatives have been synthesized and evaluated. Through structural optimization, analogs with significantly improved potency have been identified. One such derivative, compound 36 , showed a sixteen-fold increase in ferroptosis inhibition compared to the parent compound, olanzapine[2][3]. Mechanistic studies confirmed that these derivatives act as antioxidants to specifically inhibit ferroptosis[2][3].
Pyrazole Derivatives
Screening of compound libraries has identified 4-hydroxyl pyrazole derivatives as a novel class of ferroptosis inhibitors. SAR-driven optimization of an initial hit compound, HW-3 , led to the discovery of compound 25 , which exhibited an EC50 value in the nanomolar range, demonstrating greater potency than Ferrostatin-1. These compounds also act as radical-trapping antioxidants[4].
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for this compound and a selection of its analogs against ferroptosis induced by various stimuli.
| Compound/Analog | Inducer | Cell Line | IC50/EC50 (nM) | Reference |
| Liproxstatin-1 (this compound) | RSL3 | HT-1080 | ~20 | [Various] |
| Ferrostatin-1 | RSL3 | HT-1080 | ~60 | |
| Phenothiazine Analog (51) | Erastin | HT-1080 | 0.5 | [5] |
| Olanzapine Derivative (36) | RSL3 | HT-22 | 74 | [2][3] |
| 4-Hydroxyl Pyrazole (25) | RSL3 | HT-1080 | 8.6 | [4] |
| Phenothiazine Analog (7j) | Erastin | HT-1080 | 1 | [1] |
Note: IC50/EC50 values can vary depending on the experimental conditions, cell line, and inducer used. The values presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its analogs are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method based on the reduction of WST-8 by cellular dehydrogenases.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6][7][8]
-
Compound Treatment: Add various concentrations of the test compounds (this compound, analogs) and a ferroptosis inducer (e.g., RSL3 or erastin) to the wells. Include appropriate controls (vehicle control, inducer-only control). Incubate for the desired period (e.g., 24-48 hours).[6][8]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[6][7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[6][7][8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY)
This protocol describes the measurement of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
C11-BODIPY 581/591
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the test compounds and a ferroptosis inducer as described for the cell viability assay.
-
Probe Loading: Add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Detect the green (oxidized) and red (reduced) fluorescence signals.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.
-
-
Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
Western Blotting for GPX4 and FSP1
This protocol details the detection of GPX4 and FSP1 protein levels by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GPX4 and FSP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as desired, then wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice.[9][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and FSP1 (and a loading control like β-actin or GAPDH) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in ferroptosis and the general workflow for evaluating ferroptosis inhibitors.
Caption: Signaling pathways in ferroptosis and points of intervention.
Caption: General workflow for evaluating ferroptosis inhibitors.
References
- 1. Discovery of 2-vinyl-10H-phenothiazine derivatives as a class of ferroptosis inhibitors with minimal human Ether-a-go-go related gene (hERG) activity for the treatment of DOX-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of olanzapine derivatives as new ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. ptglab.com [ptglab.com]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating the Downstream Effects of LCS-1 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, understanding the downstream effects of targeted treatments is paramount. This guide provides a comparative analysis of LCS-1, a known inhibitor of Superoxide Dismutase 1 (SOD1), with alternative therapeutic strategies. The data presented herein is compiled from multiple studies to offer a comprehensive overview of this compound's performance and mechanism of action.
Mechanism of Action: this compound and the Induction of Oxidative Stress
This compound is a small molecule that inhibits the enzymatic activity of SOD1. This inhibition leads to an accumulation of superoxide radicals, a type of reactive oxygen species (ROS), within the cell. The resulting state of oxidative stress triggers a cascade of downstream events, ultimately leading to cancer cell death. This process is particularly effective in cancer cells that already exhibit high levels of baseline ROS compared to normal cells.
Comparative Analysis of Anti-Cancer Activity
To objectively assess the efficacy of this compound, its performance is compared against another SOD1 inhibitor (ATN-224), a natural compound with SOD1-downregulating properties (Chebulinic Acid), and a standard chemotherapeutic agent (Doxorubicin).
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound across various cancer cell lines as reported in the literature. It is important to note that these values were determined in separate studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | U251 | Glioma | ~10-20 (Dose-dependent cell death observed) | |
| U87 | Glioma | ~10-20 (Dose-dependent cell death observed) | ||
| ANBL6-WT | Multiple Myeloma | 2.5 | ||
| ANBL6-BR | Multiple Myeloma | 4.6 | ||
| HCT116 (BLM-proficient) | Colorectal Cancer | Selective cytotoxicity observed | ||
| HCT116 (BLM-deficient) | Colorectal Cancer | Selective cytotoxicity observed | ||
| Lung Adenocarcinoma Cell Lines (sensitive) | Lung Cancer | Median IC50 = 0.20 | ||
| ATN-224 | HUVEC | - | 1.4 ± 0.3 | |
| Endothelial Cells | - | 0.0175 ± 0.0037 | ||
| MM1S | Multiple Myeloma | ~5 | ||
| Chebulinic Acid | HR8348 | Colorectal Carcinoma | 37.18 ± 2.89 | |
| LoVo | Colorectal Carcinoma | 40.78 ± 2.61 | ||
| LS174T | Colorectal Carcinoma | 38.68 ± 2.12 | ||
| Doxorubicin | U87MG | Glioblastoma | 0.14 ± 0.1 | |
| LN229 | Glioblastoma | 6.88 ± 0.6 | ||
| T98G | Glioblastoma | 0.5 ± 0.15 | ||
| U251 | Glioblastoma | 0.5 | ||
| MDA-MB-231 | Breast Cancer | 0.147 | ||
| MCF-7 | Breast Cancer | 0.221 |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Unveiling the Dual Efficacy of LCS-1: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the superoxide dismutase 1 (SOD1) inhibitor, LCS-1, reveals distinct but complementary efficacy profiles in both laboratory-based cell cultures (in vitro) and living organisms (in vivo). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by experimental data, to inform future preclinical and clinical research in oncology, particularly for aggressive brain tumors like glioma.
This compound has emerged as a promising anti-cancer agent due to its targeted mechanism of action. By inhibiting SOD1, a key enzyme in cellular antioxidant defense, this compound triggers a cascade of events leading to the selective death of cancer cells. This guide delves into the quantitative and methodological specifics of its action, offering a clear comparison between its effects in controlled cellular environments and complex biological systems.
In Vitro Efficacy: Potent and Direct Cytotoxicity
In controlled laboratory settings, this compound demonstrates a potent, dose- and time-dependent cytotoxic effect on glioma cell lines, specifically U251 and U87. The primary mechanism of action is the induction of apoptosis, or programmed cell death, driven by an increase in reactive oxygen species (ROS).
Summary of In Vitro Cytotoxicity Data
| Cell Line | Treatment Duration | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| U251 | 24 hours | 5 | ~15% |
| 10 | ~25% | ||
| 20 | ~40% | ||
| U87 | 24 hours | 5 | ~18% |
| 10 | ~30% | ||
| 20 | ~45% | ||
| U251 | 20 µM | 12 hours | ~20% |
| 24 hours | ~40% | ||
| 48 hours | ~60% | ||
| U87 | 20 µM | 12 hours | ~22% |
| 24 hours | ~45% | ||
| 48 hours | ~65% |
Note: The data presented above is an approximate representation derived from graphical data in the cited literature and should be used for comparative purposes.
In Vivo Efficacy: Significant Tumor Growth Inhibition
When evaluated in a living organism, this compound exhibits a significant capacity to suppress tumor growth. In a preclinical glioma model using U87 cell xenografts in nude mice, systemic administration of this compound led to a marked reduction in tumor progression compared to control groups. This demonstrates that this compound retains its anti-cancer activity within a complex biological system, a critical step in the validation of any potential therapeutic agent.
Summary of In Vivo Tumor Growth Data
| Treatment Group | Measurement Day | Mean Tumor Volume (mm³) |
| Control (Vehicle) | Day 15 | ~100 |
| Day 30 | ~500 | |
| This compound | Day 15 | ~100 |
| Day 30 | ~250 |
Note: The data presented above is an approximate representation derived from graphical data in the cited literature and should be used for comparative purposes.
Signaling Pathway of this compound Action
The anti-cancer effect of this compound is initiated by the inhibition of SOD1, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress triggers DNA damage. Concurrently, this compound induces the degradation of two critical DNA repair proteins, PARP and BRCA1. The resulting failure of DNA damage repair pathways ultimately leads to cancer cell death.
Caption: Signaling pathway of this compound induced cell death.
Experimental Protocols
In Vitro Apoptosis Assay (PI/FITC-Annexin V Staining)
-
Cell Culture: U251 and U87 glioma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound (0, 5, 10, 20 µM) for 24 hours, or with 20 µM this compound for different time points (0, 12, 24, 48 hours).
-
Staining: Following treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer. Cells were then stained with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative and Annexin V positive, PI positive).
In Vivo Glioma Xenograft Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the study.
-
Cell Implantation: U87 glioma cells (5 x 10^6 cells in 100 µL PBS) were injected subcutaneously into the right flank of each mouse.
-
Treatment Regimen: When the tumors reached a palpable size (approximately 100 mm³), mice were randomly assigned to two groups: a control group receiving vehicle injections and a treatment group receiving intraperitoneal injections of this compound (dose and schedule as per specific study design, e.g., 20 mg/kg daily).
-
Tumor Measurement: Tumor volume was measured every few days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. At the end of the study, tumors were excised and weighed.
Caption: Experimental workflows for in vitro and in vivo studies.
This comparative guide underscores the robust anti-cancer properties of this compound. The potent induction of apoptosis in glioma cell lines in vitro translates to significant tumor growth inhibition in vivo, highlighting its potential as a candidate for further oncological drug development. The detailed methodologies and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings.
A Head-to-Head Comparison: The Small Molecule Inhibitor LCS-1 Versus Genetic Knockdown for Targeting SOD1
For researchers, scientists, and drug development professionals, the choice between chemical inhibition and genetic knockdown is a critical decision in the study of gene function and as a potential therapeutic strategy. This guide provides an objective comparison of two methods for targeting Superoxide Dismutase 1 (SOD1): the small molecule inhibitor LCS-1 and genetic knockdown technologies like siRNA and shRNA.
Superoxide Dismutase 1 (SOD1) is a key enzyme in antioxidant defense, and its dysfunction is implicated in various diseases, including neurodegenerative disorders and cancer. Both this compound and genetic knockdown aim to reduce SOD1 activity, but they operate through distinct mechanisms, each with its own set of advantages and limitations. This guide presents a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research needs.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the efficacy and specificity of this compound and SOD1 genetic knockdown from various studies.
| Table 1: Efficacy of this compound in Various Cell Lines | |
| Cell Line | IC50 Value (µM) |
| Multiple Myeloma (MM.1S) | Not explicitly stated, but apoptosis induced at 2 µM[1] |
| Glioblastoma (U251 and U87) | Dose-dependent cell death observed, significant at 20 µM[2] |
| Lung Adenocarcinoma | Sensitive lines show lower SOD1 expression[3] |
| Diffuse Large B-Cell Lymphoma (OCI-Ly18, OCI-Ly19) | Inhibition is concentration-dependent, significant apoptosis at 3 µmol/L[4] |
| Table 2: Efficacy of SOD1 Genetic Knockdown | |
| Method | Knockdown Efficiency |
| In Vitro | |
| siRNA (mutant SOD1) | Efficiently suppressed expression, more so than ribozyme or DNA enzyme[5] |
| AAV9-miR30a-SOD1 (primary cortical neurons) | 70-75% reduction of SOD1 protein[6] |
| AAV9-miR155-SOD1 (primary cortical neurons) | 70-75% reduction of SOD1 protein[6] |
| In Vivo (Mouse Models) | |
| AAV9-shRNA-hSOD1 (SOD1G93A mice) | 27% reduction in brainstem, 32% in cerebellum[7] |
| Cre/LoxP (G85R SOD1 mice) | ~66% knockdown of G85R SOD1 mRNA in all cell types[8][9][10][11] |
| di-siRNASOD1_123 (G93A mice) | 60-75% SOD1 mRNA reduction in brain and spinal cord[12] |
| AAV9-miR155-SOD1 (spinal motor neurons) | >98% knockdown of SOD1 mRNA[6] |
| AAV9-miR30a-SOD1 (spinal motor neurons) | ~88% knockdown at the same low dose as AAV9-miR155-SOD1[6] |
| Table 3: Specificity and Off-Target Effects | |
| Method | Observed Off-Target Effects |
| This compound | May have targets other than SOD1, as is common with small molecule inhibitors.[3] However, some studies suggest high specificity.[13] |
| Genetic Knockdown (siRNA/shRNA) | Can have off-target effects through partial complementarity with unintended mRNAs.[11] However, careful design and chemical modifications can lead to highly specific, off-target-free vectors.[7][14] Some studies report no significant off-target effects linked to hSOD1 silencing.[7][14] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of SOD1 in U87 Glioblastoma Cells
This protocol provides a general framework for transfecting U87 cells with siRNA targeting SOD1. Optimization of siRNA concentration and transfection reagent volume is recommended for each specific siRNA and cell passage number.
Materials:
-
U87 Glioblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SOD1-specific siRNA and non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and qRT-PCR (for knockdown validation)
-
Reagents for protein extraction and Western blotting (for knockdown validation)
Procedure:
-
Cell Seeding: The day before transfection, seed U87 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation: a. For each well, dilute the desired amount of SOD1 siRNA (e.g., 20 pmol) in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the U87 cells and wash once with PBS. b. Add fresh, antibiotic-free complete growth medium to each well. c. Add the siRNA-transfection reagent complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: a. qRT-PCR: At the desired time point post-transfection, harvest the cells, extract total RNA, and perform qRT-PCR to quantify the level of SOD1 mRNA knockdown relative to the non-targeting control. b. Western Blot: Lyse the cells, quantify total protein, and perform a Western blot to assess the reduction in SOD1 protein levels.
Protocol 2: Treatment of U87 Glioblastoma Cells with this compound
This protocol outlines the treatment of U87 cells with the SOD1 inhibitor this compound to assess its effect on cell viability.
Materials:
-
U87 Glioblastoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed U87 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). b. Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Cell Viability Assessment: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by SOD1 inhibition and a typical experimental workflow for comparing this compound and SOD1 knockdown.
Caption: Signaling pathway of this compound mediated SOD1 inhibition.
Caption: Experimental workflow for comparing this compound and SOD1 siRNA.
Discussion
Mechanism of Action: this compound acts as a direct inhibitor of SOD1's enzymatic activity, leading to an accumulation of reactive oxygen species (ROS), subsequent DNA damage, and the degradation of DNA repair proteins PARP and BRCA1.[2][6] This ultimately triggers cell death. Genetic knockdown, on the other hand, prevents the translation of SOD1 mRNA into protein, thereby reducing the total amount of SOD1 enzyme available in the cell.
Specificity and Off-Target Effects: A key concern with small molecule inhibitors is the potential for off-target effects. While this compound has been identified as a SOD1 inhibitor, the possibility of it interacting with other cellular proteins cannot be entirely ruled out.[3] Genetic knockdown methods, particularly siRNA and shRNA, can also have off-target effects by unintentionally silencing other genes with partial sequence homology.[11] However, significant progress has been made in designing highly specific siRNA and shRNA sequences and employing chemical modifications to minimize these effects, with some studies reporting no significant off-target activity.[7][14]
Reversibility and Control: A major advantage of a small molecule inhibitor like this compound is its reversibility. The inhibitory effect is present as long as the compound is in the system and can be washed out. This allows for temporal control over SOD1 inhibition. Genetic knockdown, especially when delivered via viral vectors, can lead to long-term or even permanent gene silencing, which may be desirable for certain therapeutic applications but offers less experimental flexibility.
Delivery and Application: this compound, as a small molecule, has the potential for systemic delivery, as demonstrated in a nude mice model where it reduced glioma growth.[2] Genetic knockdown reagents, such as siRNA and shRNA, often require specialized delivery systems, like viral vectors (e.g., AAV) or lipid nanoparticles, to efficiently enter cells, particularly in vivo.[7][15]
Conclusion
Both this compound and genetic knockdown are powerful tools for inhibiting SOD1 function. The choice between them depends heavily on the specific research question and experimental context.
-
This compound is an excellent choice for studies requiring acute, reversible inhibition of SOD1 enzymatic activity and for in vivo studies where systemic delivery is advantageous. Its ease of use in cell culture makes it a valuable tool for high-throughput screening and initial target validation.
-
Genetic knockdown offers a highly specific and potent method for reducing SOD1 protein levels, with the potential for long-term silencing. It is particularly well-suited for studies aiming to understand the consequences of chronic SOD1 depletion and for developing gene-based therapies.
For a comprehensive understanding, researchers may consider using both approaches in parallel. For instance, a phenotype observed with this compound could be validated using SOD1-specific siRNA to confirm that the effect is indeed mediated by SOD1 inhibition. As research in this area continues, the development of even more specific and potent SOD1 inhibitors and the refinement of gene-silencing technologies will further enhance our ability to study and therapeutically target this important enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siRNA-based inhibition specific for mutant SOD1 with single nucleotide alternation in familial ALS, compared with ribozyme and DNA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of a SOD1-targeting artificial miRNA delivered by AAV9 in mice are impacted by miRNA scaffold selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translating SOD1 Gene Silencing toward the Clinic: A Highly Efficacious, Off-Target-free, and Biomarker-Supported Strategy for fALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant SOD1 knockdown in all cell types ameliorates disease in G85R SOD1 mice with a limited additional effect over knockdown restricted to motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. altogen.com [altogen.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. RNAi-mediated silencing of SOD1 profoundly extends survival and functional outcomes in ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small-molecule inhibitor of SOD1-Derlin-1 interaction ameliorates pathology in an ALS mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Pro-oxidant LCS-1 Versus Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular redox modulation, compounds are typically classified by their ability to either mitigate or promote oxidative stress. While antioxidants are widely studied for their protective effects against reactive oxygen species (ROS), pro-oxidant compounds are gaining attention as potential therapeutic agents, particularly in oncology. This guide provides a detailed head-to-head comparison of LCS-1, a known pro-oxidant, with three well-established antioxidants: Vitamin C, Vitamin E, and N-acetylcysteine (NAC).
Contrary to a common misconception, this compound is not an antioxidant. It is a potent inhibitor of superoxide dismutase 1 (SOD1), a critical enzyme in the cellular antioxidant defense system.[1][2] By inhibiting SOD1, this compound disrupts the normal dismutation of superoxide radicals, leading to an accumulation of ROS and subsequent oxidative stress. This pro-oxidant activity is the basis of its cytotoxic effects against various cancer cell lines.[3]
This comparison will delve into the contrasting mechanisms of action, present quantitative data on their respective potencies, and provide detailed experimental protocols for the assays used to evaluate their effects.
Mechanisms of Action: A Tale of Two Opposing Forces
The fundamental difference between this compound and the selected antioxidants lies in their impact on cellular redox homeostasis. This compound actively promotes oxidative stress, whereas Vitamin C, Vitamin E, and NAC work to alleviate it through various mechanisms.
This compound: A Pro-oxidant via SOD1 Inhibition
This compound exerts its pro-oxidant effect by inhibiting the enzymatic activity of SOD1.[1][2] SOD1 is a key antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD1, this compound leads to an accumulation of superoxide radicals, which can then generate other ROS, causing damage to DNA, proteins, and lipids, ultimately leading to cell death.[3]
Vitamin C (Ascorbic Acid): A Versatile Antioxidant
Vitamin C is a water-soluble antioxidant that can directly scavenge a wide variety of ROS, including superoxide, hydroxyl, and peroxyl radicals. It donates electrons to these reactive species, neutralizing them. Furthermore, Vitamin C can regenerate other antioxidants, such as Vitamin E, from their radical forms.
Vitamin E (α-Tocopherol): A Lipid-Soluble Protector
Vitamin E is a fat-soluble antioxidant that primarily protects cell membranes from lipid peroxidation. It donates a hydrogen atom to lipid peroxyl radicals, terminating the chain reaction of lipid degradation. The resulting Vitamin E radical can then be recycled back to its active form by other antioxidants like Vitamin C.
N-acetylcysteine (NAC): A Precursor to a Master Antioxidant
NAC is a precursor to the amino acid L-cysteine, which is a rate-limiting component in the synthesis of glutathione (GSH). Glutathione is one of the most important and abundant endogenous antioxidants. By increasing intracellular levels of L-cysteine, NAC boosts the synthesis of GSH, which can then directly neutralize ROS and also acts as a cofactor for several antioxidant enzymes.
Quantitative Comparison of Pro-oxidant and Antioxidant Activities
Direct quantitative comparison of a pro-oxidant's potency against an antioxidant's is challenging due to their opposing mechanisms and the variety of assays used to measure their effects. However, we can compare their potencies in their respective functional assays.
Table 1: In Vitro Potency of this compound and Selected Antioxidants
| Compound | Assay | Target/Radical | IC50 Value | Reference |
| This compound | SOD1 Inhibition Assay | Superoxide Dismutase 1 | 1.07 µM | [1][2] |
| Vitamin C | DPPH Radical Scavenging | DPPH Radical | 5.00 µg/mL | [4] |
| Vitamin E | ABTS Radical Scavenging | ABTS Radical | 127.7 µg/ml (ascorbic acid equivalent) | [5] |
| N-acetylcysteine | DPPH Radical Scavenging | DPPH Radical | >100 µM |
Note: IC50 values from different assays are not directly comparable.
Table 2: Cellular Effects on Reactive Oxygen Species (ROS)
| Compound | Cell Line | Effect on ROS | Method | Reference |
| This compound | U251 and U87 Glioma Cells | Increased ROS in a dose- and time-dependent manner | DCF Staining Assay | [3] |
| N-acetylcysteine | H9c2 Cardiomyocytes | Attenuated H₂O₂-induced increase in ROS | CM-H2DCFDA | [6] |
| N-acetylcysteine | CL1-0 Lung Cancer Cells | Eliminated gallic acid-induced ROS increase (at 0.1 mM) | Not specified |
Experimental Protocols
1. SOD1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of SOD1.
-
Principle: The assay is based on the ability of SOD1 to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The inhibition of this colorimetric reaction is proportional to the SOD1 activity.
-
Procedure:
-
Prepare a reaction mixture containing xanthine and the tetrazolium salt in a buffer.
-
Add a known amount of SOD1 enzyme to the mixture.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of SOD1 inhibition by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and rapid method to assess the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the antioxidant compound (e.g., Vitamin C) in the same solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the antioxidant.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
A blank containing the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used spectrophotometric assay to measure antioxidant activity.
-
Principle: ABTS is oxidized by potassium persulfate to form the stable blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant capacity.
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare serial dilutions of the antioxidant compound (e.g., Vitamin E).
-
Add a fixed volume of the diluted ABTS•+ solution to each antioxidant dilution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
4. Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay is used to measure the overall levels of ROS within cells.
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate).
-
Treat the cells with the test compound (e.g., this compound to induce ROS, or an antioxidant followed by an ROS inducer).
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCFH-DA solution (typically 5-10 µM) and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
The results are often expressed as a fold change in fluorescence intensity compared to untreated control cells.
-
Visualizing the Opposing Pathways
Diagram 1: Pro-oxidant Mechanism of this compound via SOD1 Inhibition
Caption: Pro-oxidant mechanism of this compound.
Diagram 2: Antioxidant Mechanisms of Vitamin C, Vitamin E, and NAC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Validating LCS-1 Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The small molecule LCS-1 has emerged as a potent inhibitor of Superoxide Dismutase 1 (SOD1), a critical enzyme in cellular redox homeostasis.[1] Its ability to induce cell death in various cancer cell lines has positioned it as a compound of interest for therapeutic development.[2][3] However, the specificity of any pharmacological inhibitor is paramount to its clinical potential, necessitating rigorous validation to distinguish on-target effects from off-target toxicities. This guide provides a comparative overview of the validation of this compound specificity, with a focus on the use of knockout models, and contrasts its performance with other known SOD1 inhibitors.
The Critical Role of SOD1 in Cellular Signaling
Superoxide Dismutase 1 (SOD1) is a key enzyme that catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This function places SOD1 at the heart of cellular defense against oxidative stress. Beyond its canonical antioxidant role, SOD1 is implicated in various signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CLIC1 and CLIC4 demonstrate cell protective antioxidant activity against UV exposure [frontiersin.org]
- 3. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LCS-1: A Guide to Safety and Compliance
The proper disposal of LCS-1, a superoxide dismutase 1 (SOD1) inhibitor, is critical for ensuring laboratory safety and environmental protection.[1] Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, this compound is considered hazardous waste and must be managed through specific protocols.[2] Standard disposal methods such as drain or regular trash are strictly prohibited.[3][4]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is mandatory.[5]
Key Chemical and Physical Properties
A clear understanding of a substance's properties is fundamental to its safe management. The quantitative data for this compound is summarized below.
| Property | Value |
| CAS Number | 41931-13-9[2][6] |
| Molecular Formula | C₁₁H₈Cl₂N₂O[2][6] |
| Molecular Weight | 255.10 g/mol [6][7] |
| Appearance | White to beige powder[6][8] |
| Solubility | Soluble in DMSO (10 mg/mL, with warming)[6][8] |
| Storage Temperature | 2-8°C[6][8] |
Hazard Profile
This compound is designated as a hazardous substance with the following classifications:
The precautionary statement P501 explicitly directs that the contents and container must be disposed of at an approved waste disposal plant.[2]
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for collecting, storing, and disposing of all forms of this compound waste, including pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions.
1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE to minimize exposure.
-
Eye Protection : Wear safety goggles with side-shields.[2]
-
Hand Protection : Use chemically resistant protective gloves, such as nitrile rubber.[2][9]
-
Body Protection : A standard lab coat or impervious clothing is required.[2]
2. Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Waste Stream : All materials that have come into contact with this compound must be treated as hazardous chemical waste.[3]
-
Avoid Mixing : Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[2][10] It is best practice to collect aqueous waste separately from organic solvent waste.[11]
-
Collect Spills : Any materials used to clean up an this compound spill, such as absorbent pads, must also be collected as hazardous waste.[3]
3. Waste Container Selection and Labeling
The integrity and clear identification of the waste container are crucial for safety.
-
Container Choice : Use a chemically compatible container with a secure, screw-top lid.[9][10] Plastic containers are often preferred for chemical waste.[5] Do not use food or beverage containers.[10]
-
Proper Labeling : The container must be clearly labeled with a hazardous waste tag provided by your institution.[5][9] The label must include:
4. Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation prior to collection.
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[5][10]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[3][5]
-
Volume Limits : Be aware of your institution's limits for waste accumulation. Regulations typically restrict the maximum volume of hazardous waste (e.g., 55 gallons) and acutely hazardous waste (e.g., 1 quart) that can be stored in an SAA.[3][5]
5. Disposal of Empty this compound Containers
Even "empty" containers that held hazardous chemicals require special procedures.
-
Decontamination : To render an this compound container "empty" by regulatory standards, it must be triple-rinsed.[3][11] Use a solvent capable of removing the residue, such as DMSO or ethanol.
-
Collect Rinsate : The solvent rinsate from the triple-rinse process is also hazardous waste and must be collected in your designated this compound waste container.[11]
-
Final Disposal : Once triple-rinsed, deface or remove all hazardous chemical labels from the empty container before disposing of it as regular solid waste.[3]
6. Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Schedule Pickup : Once the waste container is nearly full (approximately 3/4 capacity), contact your institution's EHS department to request a waste pickup.[5][12]
-
Do Not Transport : Never personally transport hazardous waste from the laboratory.[9] Await collection by trained EHS personnel.[12]
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound hazardous waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|41931-13-9|MSDS [dcchemicals.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound = 98 HPLC 41931-13-9 [sigmaaldrich.com]
- 7. This compound = 98 HPLC 41931-13-9 [sigmaaldrich.com]
- 8. This compound = 98 HPLC 41931-13-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guide for Handling LCS-1
This document provides comprehensive guidance on the safe handling, operational use, and disposal of LCS-1 (Lung Cancer Screen 1), a potent inhibitor of superoxide dismutase 1 (SOD1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and proper logistical management in a laboratory setting.
Understanding this compound: Properties and Hazards
This compound, with the formal name 4,5-dichloro-2-(3-methylphenyl)-3(2H)-pyridazinone, is a small molecule inhibitor of SOD1 with an IC50 of 1.07 µM.[1][2] It is utilized in research, particularly in studies related to cancer and oxidative stress.[1] Understanding its chemical and toxicological properties is critical for safe handling.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 41931-13-9[1][3][4] |
| Molecular Formula | C₁₁H₈Cl₂N₂O[1][3][4] |
| Molecular Weight | 255.1 g/mol [1][4] |
| Appearance | White solid[5] |
| Solubility | DMSO: ~3-10 mg/mL, DMF: ~2 mg/mL, Insoluble in Ethanol and PBS (pH 7.2)[1] |
Hazard Identification and Precautionary Statements
This compound is classified with specific hazards that necessitate careful handling to avoid exposure and environmental contamination.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed)[3] | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] P330: Rinse mouth.[3] |
| Aquatic Toxicity | Acute and Chronic Category 1 (H410: Very toxic to aquatic life with long lasting effects)[3] | P273: Avoid release to the environment.[3] P391: Collect spillage.[3] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[3]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[3]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[3] | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). | Prevents skin contact.[3] |
| Body Protection | Impervious clothing, such as a lab coat.[3] | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[3] | Prevents inhalation of harmful particles. |
Step-by-Step Operational Protocol for Handling this compound
This section details the procedural workflow for the safe handling and use of this compound, from preparation to post-experiment cleanup.
Workflow for Handling this compound
Caption: Standard operational workflow for handling this compound.
Detailed Methodologies:
-
Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Use an analytical balance to weigh the required amount of this compound powder.
-
-
Solution Preparation:
-
Storage Conditions:
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed hazardous waste bag or container.
-
Final Disposal: Dispose of all this compound waste through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.
Biological Context and Experimental Considerations
This compound selectively inhibits SOD1, which can lead to an increase in superoxide radicals, inducing oxidative stress and apoptosis in certain cancer cell lines.[1][2] Its mechanism involves the prevention of serum-induced activation of key signaling pathways.[5]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits serum-induced PI3K/AKT and ERK signaling.
When designing experiments, consider that this compound's cytotoxic effects are more pronounced in cell lines with specific mutations (e.g., EGFR, KRAS) and can be mitigated by the overexpression of SOD1.[1][5] This information is critical for interpreting experimental outcomes and understanding the compound's mechanism of action.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
